3-(m-Methoxyphenyl)propionic acid
描述
Structure
3D Structure
属性
IUPAC Name |
3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQJLOZWBZEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146990 | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10516-71-9 | |
| Record name | 3-(3-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10516-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(m-Methoxyphenyl)propionic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis and biological activity assessment, and a visualization of its role in relevant biological pathways.
Core Properties and Identification
This compound, also known as 3-Methoxyhydrocinnamic acid, is a carboxylic acid and a member of the methoxybenzene family. It is recognized as a human metabolite and has garnered interest in pharmaceutical research for its potential anti-inflammatory properties.
CAS Number: 10516-71-9[1][2][3][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4] |
| Molecular Weight | 180.20 g/mol | [1][2][4] |
| Melting Point | 43-45 °C | [3][4] |
| Boiling Point (Predicted) | 318.1 ± 17.0 °C | [3] |
| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [3] |
| pKa | 4.654 (at 25°C) | [3] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in water and DMSO. | [1][3] |
Spectroscopic and Computational Data
| Identifier | Value | Source |
| IUPAC Name | 3-(3-methoxyphenyl)propanoic acid | [2] |
| SMILES | COc1cccc(CCC(O)=O)c1 | [4] |
| InChI | 1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | [2][3][4] |
| InChIKey | BJJQJLOZWBZEGA-UHFFFAOYSA-N | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative protocol for assessing its biological activity as a cyclooxygenase inhibitor.
Synthesis of this compound
A common method for the synthesis of this compound is through the catalytic reduction of 3-Methoxycinnamic acid.
Reaction: Catalytic hydrogenation of 3-Methoxycinnamic acid.
Reagents and Materials:
-
3-Methoxycinnamic acid
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas (balloon)
-
Ethyl acetate
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve 3-Methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL) in a suitable reaction flask.
-
Add 10% Pd/C catalyst (e.g., 0.44 g) to the solution.
-
Stir the mixture under a hydrogen atmosphere (provided by a balloon) at room temperature for 12 hours.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.
-
Wash the diatomaceous earth pad with ethyl acetate (3 x 30 mL).
-
Combine the filtrates and remove the solvents (methanol and ethyl acetate) by evaporation under reduced pressure to yield this compound.
-
The final product can be characterized by ¹H and ¹³C NMR spectroscopy.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
As a non-steroidal anti-inflammatory drug (NSAID), this compound is expected to inhibit cyclooxygenase enzymes. The following is a representative protocol for a COX-2 inhibitor screening assay.
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The PGH2 is then reduced to prostaglandin F2α (PGF2α), which is quantified by enzyme immunoassay (EIA).
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Stannous chloride (SnCl₂) solution
-
PGF2α ELISA kit
Procedure:
-
Prepare the COX-2 enzyme solution in the reaction buffer containing heme.
-
Add the test inhibitor, this compound (dissolved in a suitable solvent like DMSO), to the enzyme solution. Include a control with only the solvent.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stannous chloride solution, which also reduces the PGH2 product to PGF2α.
-
Quantify the amount of PGF2α produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition by comparing the PGF2α concentration in the samples with the test inhibitor to the solvent control.
Experimental Workflow for COX-2 Inhibition Assay:
Caption: Workflow for a representative COX-2 inhibition assay.
Biological Activity and Signaling Pathway
This compound is reported to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of prostaglandin synthesis.
Prostaglandins are lipid compounds that are involved in physiological processes such as inflammation, pain, and fever. Their synthesis is initiated from arachidonic acid, which is released from the cell membrane phospholipids. The key enzymes in this pathway are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. NSAIDs exert their anti-inflammatory effects by inhibiting these COX enzymes, thereby reducing the production of prostaglandins.
Prostaglandin Synthesis Pathway and Inhibition by this compound:
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
References
An In-depth Technical Guide to the Synthesis of 3-(m-Methoxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(m-Methoxyphenyl)propionic acid, a valuable intermediate in pharmaceutical and chemical research. This document details two core synthetic methodologies: the catalytic hydrogenation of 3-methoxycinnamic acid and the malonic ester synthesis. Each method is presented with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication by researchers and drug development professionals.
Introduction
This compound, also known as 3-(3-methoxyphenyl)propanoic acid, is a carboxylic acid derivative with significant applications in organic synthesis. Its structural motif is present in various biologically active molecules, making it a key building block in the development of novel therapeutic agents. The methoxy group at the meta position of the phenyl ring influences its electronic and steric properties, offering a versatile scaffold for further chemical modifications. This guide aims to provide a detailed and comparative analysis of the most effective and commonly employed synthetic routes to this important compound.
Synthesis Pathways
Two principal synthetic routes for the preparation of this compound are discussed in detail below. These pathways offer different advantages concerning starting material availability, reaction conditions, and overall yield.
Pathway 1: Condensation of m-Methoxybenzaldehyde and Subsequent Hydrogenation
This two-step pathway is a widely used and reliable method for the synthesis of this compound. It commences with the formation of 3-methoxycinnamic acid through a Knoevenagel or Perkin-type condensation, followed by the reduction of the carbon-carbon double bond.
The Knoevenagel condensation provides an efficient method for the formation of the α,β-unsaturated carboxylic acid intermediate, 3-methoxycinnamic acid, from m-methoxybenzaldehyde and malonic acid.
Reaction:
Figure 1: Knoevenagel condensation of m-methoxybenzaldehyde.
Experimental Protocol:
A mixture of m-methoxybenzaldehyde (13.61 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and 20 mL of xylene is prepared in a reaction flask. The mixture is stirred at room temperature for 30 minutes. Subsequently, 10 g of pyridine is added, and the reaction is heated to 80°C for 2 hours.[1] After the reaction is complete, the mixture is cooled and subjected to a standard aqueous work-up and purification to yield 3-methoxycinnamic acid.
The second step involves the reduction of the carbon-carbon double bond of 3-methoxycinnamic acid to afford the target molecule, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.
Reaction:
Figure 2: Catalytic hydrogenation to the final product.
Experimental Protocol:
3-Methoxycinnamic acid (3.56 g, 19.98 mmol) is dissolved in 100 mL of methanol. To this solution, 10% Palladium on carbon (Pd/C) catalyst (0.44 g) is added. The mixture is stirred under a hydrogen atmosphere (balloon) for 12 hours at room temperature.[2] Upon completion, the reaction mixture is filtered through Celite, and the solvent is removed under reduced pressure to yield this compound.
Pathway 2: Malonic Ester Synthesis
The malonic ester synthesis provides an alternative and versatile route to this compound, starting from m-methoxybenzyl halide and a malonic ester derivative, typically diethyl malonate. This method is particularly useful for creating a new carbon-carbon bond and introducing the propionic acid moiety in a single synthetic sequence.
Reaction:
Figure 3: Malonic ester synthesis pathway.
Experimental Protocol:
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added diethyl malonate (16 g, 0.1 mol). The mixture is heated to reflux, and then m-methoxybenzyl chloride (15.7 g, 0.1 mol) is added dropwise. The reaction mixture is refluxed for an additional 2-3 hours. After cooling, the precipitated sodium chloride is filtered off. The excess ethanol is distilled from the filtrate. The resulting diethyl m-methoxybenzylmalonate is then hydrolyzed by refluxing with a solution of sodium hydroxide (12 g) in water (50 mL) for 2 hours. The solution is then cooled and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1 hour to effect decarboxylation. Upon cooling, the crude this compound precipitates and is collected by filtration and recrystallized from water.
Quantitative Data Summary
The following tables provide a summary of the quantitative data associated with the described synthetic pathways for easy comparison.
Table 1: Synthesis of 3-Methoxycinnamic Acid (Pathway 1, Step 1)
| Parameter | Value | Reference |
| Starting Material | m-Methoxybenzaldehyde | |
| Key Reagents | Malonic Acid, Pyridine | |
| Solvent | Xylene | |
| Reaction Temperature | 80°C | |
| Reaction Time | 2 hours | |
| Yield | 93.9% |
Table 2: Synthesis of this compound (Pathway 1, Step 2)
| Parameter | Value | Reference |
| Starting Material | 3-Methoxycinnamic Acid | [2] |
| Catalyst | 10% Pd/C | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | Quantitative | [2] |
| Melting Point | 43-45 °C | [2] |
Table 3: Synthesis of this compound (Pathway 2)
| Parameter | Value | Reference |
| Starting Material | m-Methoxybenzyl Chloride | General Procedure |
| Key Reagents | Diethyl Malonate, NaOEt | General Procedure |
| Solvent | Ethanol | General Procedure |
| Reaction Temperature | Reflux | General Procedure |
| Yield | Moderate to High | - |
Note: Specific yield for Pathway 2 can vary based on reaction scale and purification efficiency.
Table 4: Analytical Data for this compound
| Analysis | Data | Reference |
| ¹H NMR (CDCl₃, 600 MHz) | δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz) | [2] |
| ¹³C NMR (CDCl₃, 150 MHz) | δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6 | [2] |
Conclusion
This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The condensation of m-methoxybenzaldehyde followed by catalytic hydrogenation offers a high-yielding and well-documented route. The malonic ester synthesis provides a classic and versatile alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.
References
A Comprehensive Technical Guide to the Mechanism of Action of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)
A Note on the Target Compound: Initial research indicates a scarcity of detailed mechanistic information for 3-(m-Methoxyphenyl)propionic acid. However, a closely related and extensively studied compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, possesses a robust body of scientific literature detailing its mechanisms of action. HMPA is a significant metabolite of dietary polyphenols, produced by the gut microbiota, and exhibits a range of biological activities. This guide will focus on the well-documented mechanisms of HMPA, as it is likely the compound of interest for researchers in drug development.
Core Mechanisms of Action
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a pleiotropic molecule that exerts its effects through multiple signaling pathways. Its primary mechanisms revolve around the regulation of metabolism, muscle function, and cellular stress responses.
1.1. Metabolic Regulation via GPR41 Activation:
HMPA has been identified as an agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3).[1][2][3][4] Activation of GPR41 is crucial for HMPA's beneficial effects on metabolism, particularly in the liver. This interaction plays a significant role in improving hepatic steatosis and has anti-obesity effects by stimulating lipid catabolism.[1][2]
1.2. Modulation of Muscle Metabolism and Function:
HMPA has demonstrated significant effects on skeletal muscle health, influencing both muscle growth and protection from atrophy.
-
Promotion of Muscle Hypertrophy: Low doses of HMPA have been shown to enhance the gene expression of Myh4 (encoding Myosin Heavy Chain IIb) and Insulin-like Growth Factor 1 (Igf1).[5][6] This suggests that HMPA may promote the hypertrophy of fast-twitch muscle fibers through the activation of the IGF-1 signaling pathway.[5] Furthermore, low-dose HMPA administration increases the expression of the myogenic regulatory factor Myf5, indicating a role in promoting muscle development and regeneration.[7][8]
-
Improvement of Mitochondrial Biogenesis: In the context of exercise, low-dose HMPA treatment has been found to increase the gene expression of Sirtuin 1 (Sirt1) and Nuclear Respiratory Factor 1 (Nrf1), as well as enhance the phosphorylation of AMP-activated protein kinase (AMPK).[5] These changes suggest that HMPA can improve mitochondrial biogenesis and adaptation to exercise.[5]
-
Inhibition of Muscle Atrophy: HMPA mitigates glucocorticoid-induced muscle atrophy by attenuating the expression of the E3 ubiquitin ligases, Atrogin-1 and MuRF-1, which are key players in muscle protein degradation.[9] This effect is associated with the prevention of dexamethasone-induced expression of Krüppel-like factor 15 (KLF15) and FoxO3a.[9]
1.3. Antioxidant and Anti-inflammatory Activities:
HMPA exhibits potent antioxidant and anti-inflammatory properties. It can reduce oxidative stress by decreasing plasma reactive oxygen metabolites.[5] High doses of HMPA have been observed to enhance antioxidant capacity and reduce plasma nitrite/nitrate levels following exhaustive exercise.[5] This is accompanied by changes in the mRNA abundance of antioxidant enzymes like Sod1 and Nqo1. Furthermore, HMPA and its precursor, ferulic acid, can suppress pro-inflammatory signaling pathways such as NF-κB, leading to reduced expression of inflammatory mediators.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on HMPA.
Table 1: In Vitro Activity of HMPA
| Parameter | Target/Assay | Value | Reference |
| EC50 | GPR41 Activation | 2.36 mM | [4] |
| IC50 | Antioxidant/Radical-Scavenging | 19.5 µM | [12] |
| EC50 | Inhibition of Aβ42 Aggregation (2% seed) | 5779 µM | [13] |
| EC50 | Inhibition of Aβ42 Aggregation (10% seed) | 5328 µM | [13] |
Table 2: In Vivo Efficacy of HMPA in Mice
| Dosage | Effect | p-value | Reference |
| Low and High Dose | Enhanced absolute grip strength | p = 0.0256 | [7][8] |
| Low and High Dose | Enhanced relative grip strength | p = 0.0209 | [7][8] |
| Low Dose | Decreased plasma blood urea nitrogen post-exercise | p = 0.0183 | [7][8] |
| Low Dose | Increased Myf5 expression in sedentary mice | p = 0.0106 | [7][8] |
| Low Dose | Increased Igf1 expression in soleus muscle | p < 0.05 | [6] |
| High Dose | Upregulated MHC IIb protein expression in soleus | p < 0.05 | [5] |
Experimental Protocols
3.1. In Vivo Mouse Model for Muscle Function and Metabolism
-
Animal Model: Eight-week-old male C57BL/6 mice.[5]
-
Treatment: Mice are orally administered an HMPA solution at doses of 50 mg/kg (low dose) or 500 mg/kg (high dose) body weight/day, or a vehicle control (distilled water) for 14 consecutive days.[5]
-
Experimental Groups: Following the 14-day treatment, mice are divided into sedentary and exhaustive exercise groups.[5]
-
Functional Assessment:
-
Sample Collection and Analysis: Plasma and muscle tissues (e.g., gastrocnemius and soleus) are collected.[5]
-
Biochemical Analysis: Plasma levels of reactive oxygen metabolites, blood urea nitrogen, nitrites/nitrates, and antioxidant capacity are measured using commercial kits.[5]
-
Gene Expression Analysis: Total RNA is extracted from muscle tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of target genes such as Igf1, Sirt1, Nrf1, Myh4, Sod1, and Nqo1.[5][6]
-
Protein Expression Analysis: Western blotting is used to determine the protein levels of key signaling molecules like phosphorylated AMPK and myosin heavy chain isoforms.[5]
-
3.2. In Vitro Muscle Atrophy Model
-
Cell Line: Mouse C2C12 skeletal myoblasts.[9]
-
Protocol:
-
C2C12 myoblasts are differentiated into myotubes.
-
Muscle atrophy is induced by treating the myotubes with dexamethasone.
-
The effects of HMPA are assessed by co-treating the cells with dexamethasone and HMPA.[9]
-
-
Analysis:
3.3. GPR41 Receptor Activation Assay
-
Cell Line: HEK293 cells engineered to express the mouse GPR41 receptor.[14]
-
Principle: GPR41 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Protocol:
-
GPR41-expressing HEK293 cells are treated with forskolin to stimulate cAMP production.
-
The cells are then co-treated with varying concentrations of HMPA.
-
Intracellular cAMP levels are measured using a suitable assay kit.
-
-
Analysis: The inhibitory effect of HMPA on forskolin-induced cAMP production is quantified, and the EC50 value is calculated.[14]
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise [mdpi.com]
- 9. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. abmole.com [abmole.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of 3-(m-Methoxyphenyl)propionic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(m-Methoxyphenyl)propionic acid, a compound of interest to researchers in drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 11.93 | Singlet | - | 1H | -COOH |
| 7.27 | Triplet | 7.5 | 1H | Ar-H |
| 6.88 | Multiplet | - | 2H | Ar-H |
| 6.83 | Doublet | 8.0 | 1H | Ar-H |
| 3.79 | Singlet | - | 3H | -OCH₃ |
| 2.99 | Triplet | 7.0 | 2H | -CH₂-Ar |
| 2.73 | Triplet | 7.0 | 2H | -CH₂-COOH |
Solvent: CDCl₃, Frequency: 600 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 179.2 | C=O |
| 159.9 | Ar-C-O |
| 142.0 | Ar-C |
| 129.6 | Ar-CH |
| 120.7 | Ar-CH |
| 114.2 | Ar-CH |
| 111.6 | Ar-CH |
| 54.9 | -OCH₃ |
| 35.5 | -CH₂-Ar |
| 30.6 | -CH₂-COOH |
Solvent: CDCl₃, Frequency: 150 MHz
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3000-2850 | Medium | C-H stretch (Alkyl) |
| ~3030 | Weak | C-H stretch (Aromatic) |
| 1710-1700 | Strong | C=O stretch (Carboxylic Acid)[1][2] |
| 1600-1585, 1500-1400 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 and ~1040 | Strong | C-O stretch (Aryl Ether) |
| 950-910 | Medium | O-H bend (Carboxylic Acid) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 180 | - | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M - COOH]⁺ |
| 121 | - | [M - CH₂COOH]⁺ |
| 107 | - | [C₇H₇O]⁺ |
| 91 | - | [C₇H₇]⁺ |
| 77 | - | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 600 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a reference. Data processing was performed using standard NMR software.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass spectrum was recorded. The data provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted below. This process illustrates the logical progression from sample preparation to data analysis and structure elucidation.
References
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Propionic Acid IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
The Biological Activities of 3-(m-Methoxyphenyl)propionic Acid: A Review of Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This document summarizes the current publicly available scientific information regarding the biological activities of 3-(m-Methoxyphenyl)propionic acid. Despite a comprehensive search of scientific databases and literature, there is a notable scarcity of in-depth research specifically focused on the pharmacological and biological effects of this compound. The available information is largely limited to its classification as a chemical intermediate and general, uncorroborated statements from chemical suppliers.
Limited Evidence of Direct Biological Action
Some chemical suppliers describe this compound as a nonsteroidal anti-inflammatory drug (NSAID) that may act by inhibiting the production of prostaglandins, which are key mediators of pain and inflammation.[1] However, these claims are not substantiated by primary scientific literature, and one source explicitly states that there is no information available regarding its mechanism of action.[1] This suggests that while it may be used in pharmaceutical applications, its role is likely that of a precursor or intermediate in the synthesis of other active pharmaceutical ingredients.[2]
Distinction from a Well-Studied Analogue: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)
It is crucial to distinguish this compound from its structurally related and extensively studied analogue, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a prominent metabolite of dietary polyphenols, produced by the gut microbiota, and has been the subject of numerous studies investigating its potential health benefits.
The biological activities attributed to HMPA are diverse and include:
-
Metabolic Regulation: HMPA has been shown to improve hepatic lipid metabolism and is being investigated for its anti-obesity effects, with some studies suggesting its action is mediated through the GPR41 receptor.[3]
-
Muscle Function: Research indicates that HMPA may enhance grip strength and inhibit protein catabolism following exhaustive exercise.[4]
-
Antioxidant and Anti-inflammatory Effects: HMPA is recognized for its antioxidant properties.
Due to the extensive research on HMPA, it is often mistakenly referenced in searches for this compound. Researchers interested in the biological effects of methoxyphenylpropionic acid derivatives are directed to the substantial body of literature on HMPA.
Future Research Directions
The current lack of data on the specific biological activities of this compound presents an opportunity for future research. Investigating its potential as an enzyme inhibitor, receptor agonist or antagonist, or its anti-inflammatory properties through rigorous scientific methodology would be necessary to validate the anecdotal claims and to fully characterize its pharmacological profile.
Conclusion
References
An In-Depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(m-Methoxyphenyl)propionic acid, a notable human metabolite, is emerging as a molecule of interest in the scientific community. This technical guide provides a comprehensive overview of its origins, metabolic pathways, and biological significance. While much of the existing research has focused on its hydroxylated analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), this document consolidates the available information on this compound, presents relevant experimental protocols for its study, and explores its potential roles in human physiology. This guide aims to serve as a foundational resource for researchers and professionals in drug development seeking to understand and investigate this compound.
Introduction
This compound is an organic acid that has been identified as a naturally occurring human metabolite found in urine[1][2]. Its chemical structure consists of a phenyl ring with a methoxy group at the meta position and a propionic acid side chain. While its direct biological activities are still under active investigation, its structural similarity to other well-studied metabolites suggests potential roles in various physiological processes.
This guide will delve into the known aspects of this compound, including its metabolic origins, and will provide detailed experimental methodologies for its quantification and functional characterization. Particular attention will be given to its relationship with the more extensively studied gut microbiota-derived metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), to provide a broader context for its potential biological functions.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| CAS Number | 10516-71-9 | [3] |
| Appearance | White to yellow solid | - |
| Solubility | Soluble in water | - |
| pKa (strongest acidic) | 4.31 | [3] |
Metabolism and Pharmacokinetics
The metabolic fate of this compound in humans is not as well-documented as that of its hydroxylated analog, HMPA. HMPA is a known product of the gut microbial metabolism of dietary polyphenols, such as ferulic acid, curcumin, and chlorogenic acid[4][5]. It is plausible that this compound may also be a product of gut microbial metabolism of other dietary components or a downstream metabolite of other ingested compounds.
Pharmacokinetic Data
Quantitative data on the concentration of this compound in human plasma and tissues are currently limited in publicly available literature. However, studies on the closely related HMPA provide some insight into the potential pharmacokinetic profile of such compounds. For instance, after oral administration in rats, HMPA and its conjugates are detected in various organs, with the highest concentrations found in the kidneys and liver[6].
Further research is required to establish the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
Biological Activity and Signaling Pathways
The biological activities of this compound are an area of growing interest. While direct evidence is sparse, the known functions of the structurally similar HMPA suggest potential areas of investigation.
G Protein-Coupled Receptor 41 (GPR41) Activation
HMPA has been identified as an agonist for G protein-coupled receptor 41 (GPR41), a receptor for short-chain fatty acids (SCFAs)[7]. Activation of GPR41 is linked to various physiological effects, including regulation of energy homeostasis and inflammatory responses. Given the structural similarity, it is hypothesized that this compound may also interact with GPR41, although its specific binding affinity and activation potency remain to be determined.
The signaling cascade following GPR41 activation by its agonists typically involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits can activate phospholipase C (PLC), resulting in an increase in intracellular calcium concentrations.
Figure 1: Hypothesized GPR41 signaling pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the quantification and functional analysis of this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of organic acids in urine[8][9][10][11][12].
Objective: To quantify the concentration of this compound in human urine.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Ethyl acetate
-
Sodium chloride
-
Hydrochloric acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate amount of the internal standard.
-
Acidify the urine to a pH of approximately 1 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
-
Extraction:
-
Extract the organic acids with 2 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process twice more and combine the organic layers.
-
-
Derivatization:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for target ions.
-
-
Data Analysis:
-
Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(3-Methoxyphenyl)propionic acid | 10516-71-9 | MOLNOVA [molnova.com]
- 3. phytohub.eu [phytohub.eu]
- 4. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
An In-depth Technical Guide to the Solubility and Stability of 3-(m-Methoxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(m-Methoxyphenyl)propionic acid (CAS 10516-71-9), a key intermediate in pharmaceutical synthesis. Given the limited publicly available quantitative data for this specific molecule, this document focuses on delivering detailed, industry-standard experimental protocols to enable researchers to determine these critical physicochemical properties. The guide summarizes known solubility information and outlines robust methodologies for comprehensive solubility and stability profiling, essential for preclinical and formulation development.
Introduction
This compound, also known as 3-methoxybenzenepropanoic acid, is an organic compound with the molecular formula C₁₀H₁₂O₃.[1] Its structure, featuring a carboxylic acid group and a methoxy-substituted phenyl ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for effective drug development, influencing bioavailability, formulation strategies, storage conditions, and shelf-life. This guide presents established methods for characterizing these properties.
Solubility Profile
Table 1: Known and Calculated Solubility of this compound
| Solvent/System | Type | Reported Solubility | Citation |
| Water | Aqueous | Soluble[1][3], Sparingly Soluble[4] | [1][3][4] |
| Water | Aqueous | 0.7 g/L (calculated)[5] | [5] |
| Water | Aqueous | 0.698 g/L (calculated)[6] | [6] |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 100 mg/mL[7] | [7] |
| Ethanol | Organic Solvent | Soluble[2] | [2] |
| Methanol | Organic Solvent | Soluble[2] | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | In Vivo Vehicle | ≥ 2.5 mg/mL[7] | [7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | In Vivo Vehicle | ≥ 2.5 mg/mL[7] | [7] |
| 10% DMSO / 90% Corn Oil | In Vivo Vehicle | ≥ 2.5 mg/mL[7] | [7] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid material.
Materials
-
This compound
-
Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer system. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.
-
pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution.
Stability Profile and Forced Degradation Studies
Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.
Experimental Protocol: Forced Degradation Study
A forced degradation study typically involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C) |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | Solid drug substance heated above accelerated stability temp. (e.g., 80°C) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be maintained. |
Methodology
-
Sample Preparation: Prepare solutions of this compound in the respective stress media.
-
Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. Samples should be withdrawn at various time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from any degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants to ensure there is no co-elution.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is limited, the detailed experimental protocols for the shake-flask method and forced degradation studies offer a clear path for researchers to generate the necessary data for drug development. The provided information and methodologies will aid in formulation design, shelf-life determination, and ensuring the overall quality and efficacy of pharmaceutical products derived from this important intermediate.
References
- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 2. CAS 10516-71-9: 3-(3-methoxyphenyl)propionic acid [cymitquimica.com]
- 3. 3-(3-Methoxyphenyl)propionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. Showing Compound 3-Methoxybenzenepropanoic acid (FDB028423) - FooDB [foodb.ca]
- 6. phytohub.eu [phytohub.eu]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid: A Review of Available Literature and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(m-Methoxyphenyl)propionic acid, a derivative of phenylpropionic acid, belongs to a class of compounds with recognized therapeutic potential, primarily as non-steroidal anti-inflammatory drugs (NSAIDs). While its precise biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-inflammatory agents suggests a potential role in modulating key inflammatory pathways. This technical guide provides a comprehensive review of the available information on this compound, including its chemical properties, synthesis, and potential pharmacological activities. In the absence of specific data for this compound, this guide also presents generalized experimental protocols and discusses relevant signaling pathways, drawing insights from the broader class of arylpropionic acids.
Chemical Properties and Synthesis
This compound, also known as 3-methoxybenzenepropanoic acid, is a solid with a low melting point.[1][2] It is soluble in water and dimethyl sulfoxide (DMSO).[1][2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10516-71-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 43-45 °C | [1] |
| Appearance | Brown, low melting solid | [1] |
| pKa | 4.654 (at 25°C) | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the catalytic reduction of 3-methoxycinnamic acid.[1]
Experimental Protocol: Catalytic Hydrogenation of 3-Methoxycinnamic Acid [1]
-
Dissolution: Dissolve 3-methoxycinnamic acid (3.56 g, 19.98 mmol) in 100 mL of methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.44 g) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 12 hours.
-
Filtration: Upon completion of the reaction, filter the mixture through diatomaceous earth (Celite) to remove the catalyst.
-
Washing: Wash the diatomaceous earth with ethyl acetate (3 x 30 mL).
-
Concentration: Combine the filtrates and remove the ethyl acetate and methanol by evaporation under reduced pressure.
-
Product: The resulting product is this compound (quantitative yield).
Characterization Data: [1]
-
¹H NMR (600 MHz, CDCl₃): δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz).
-
¹³C NMR (150 MHz, CDCl₃): δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6.
Potential Biological Activity and Mechanism of Action
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[2] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2]
Cyclooxygenase (COX) Inhibition
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, whereas adverse effects like gastrointestinal issues are often linked to COX-1 inhibition. The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their pharmacological profile.
Inflammatory Signaling Pathways
The inhibition of prostaglandin synthesis by NSAIDs has downstream effects on various inflammatory signaling pathways. Prostaglandins are involved in the activation of signaling cascades that lead to the expression of pro-inflammatory genes. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing prostaglandin levels, NSAIDs can indirectly modulate the activity of these pathways.
References
3-(m-Methoxyphenyl)propionic Acid: An Examination of Its Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: December 24, 2025
Abstract
3-(m-Methoxyphenyl)propionic acid, a derivative of propionic acid with the chemical formula C10H12O3, is a compound noted primarily as an intermediate in pharmaceutical and organic synthesis. While its structural resemblance to known bioactive molecules suggests potential for therapeutic applications, particularly in the realm of anti-inflammatory and analgesic activities, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research into its specific pharmacological properties. This technical guide consolidates the available information on this compound, highlighting its chemical identity and postulated activities, while also delineating the current knowledge gaps that present opportunities for future research.
Introduction
This compound, also known as 3-Methoxybenzenepropanoic acid, is an organic compound distinguished by a methoxy group at the meta-position of the phenyl ring attached to a propionic acid chain. It is commercially available and is utilized in chemical synthesis, including as an intermediate for more complex, biologically active molecules.[1][2][3] Despite its availability and the established pharmacological profiles of other arylpropionic acids, dedicated studies on the therapeutic applications of the m-methoxy substituted isomer are notably absent from the current body of scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10516-71-9 | [1] |
| Molecular Formula | C10H12O3 | [1] |
| Molecular Weight | 180.20 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [1] |
| Synonyms | 3-(3-Methoxyphenyl)propanoic acid, 3-Methoxybenzenepropanoic acid, m-Methoxyhydrocinnamic acid | [5] |
Potential Therapeutic Applications: A Landscape of Limited Data
While several chemical suppliers and databases describe this compound as a "pharmaceutical intermediate" with potential for anti-inflammatory or analgesic activities, these claims are not substantiated by dedicated preclinical or clinical studies in the available literature.[1][2][6] The therapeutic potential is largely inferred from its structural similarity to other compounds.
In broader studies on plant extracts and metabolomics, "3-methoxybenzenepropanoic acid" has been identified as a component.[7][8] For instance, some extracts containing this compound have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and α-glucosidase.[8][9][10] However, these studies do not isolate and individually test the bioactivity of this compound, making it impossible to definitively attribute the observed effects to this specific molecule.
It is crucial to distinguish this compound from its well-researched isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA has been the subject of numerous studies investigating its antioxidant, anti-inflammatory, and metabolism-regulating properties. The extensive data available for HMPA should not be extrapolated to this compound due to the differences in their chemical structures, which can significantly impact their biological activity.
Synthesis
A general method for the synthesis of this compound involves the catalytic reduction of its unsaturated precursor, 3-methoxycinnamic acid.[2]
Experimental Protocol: Catalytic Hydrogenation of 3-Methoxycinnamic Acid
A representative protocol for the synthesis is as follows:
-
Dissolve 3-Methoxycinnamic acid in methanol.
-
Add a 10% Palladium on charcoal (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for approximately 12 hours.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvents by evaporation under reduced pressure to yield this compound.[2]
Signaling Pathways and Mechanism of Action: Postulated but Unconfirmed
Based on the tentative classification of this compound as a potential anti-inflammatory agent, a hypothetical mechanism of action would involve the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This pathway is the established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Below is a conceptual diagram of the arachidonic acid pathway and the putative inhibitory role of this compound. It must be emphasized that this is a theoretical pathway for this specific compound and has not been experimentally validated.
Caption: Postulated mechanism of action via COX inhibition.
Future Directions and Conclusion
The current analysis underscores a significant deficit in the scientific understanding of the therapeutic potential of this compound. While its chemical properties are documented and it serves as an intermediate in synthesis, its biological activities remain largely unexplored.
For researchers and drug development professionals, this presents a clear opportunity. Future investigations should focus on:
-
In vitro screening: Evaluating the compound's inhibitory activity against COX-1 and COX-2 enzymes to validate the postulated anti-inflammatory mechanism.
-
Cell-based assays: Assessing its effects on inflammatory pathways in relevant cell models.
-
In vivo studies: Investigating its analgesic, anti-inflammatory, and antipyretic properties in established animal models.
-
Pharmacokinetic and toxicological profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.
References
- 1. CAS 10516-71-9: 3-(3-methoxyphenyl)propionic acid [cymitquimica.com]
- 2. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 3. 3-(3-Methoxyphenyl)propionic acid (10516-71-9) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound | 10516-71-9 | Benchchem [benchchem.com]
- 5. This compound | C10H12O3 | CID 66336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lb.kompass.com [lb.kompass.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
An In-Depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(m-Methoxyphenyl)propionic acid, a notable organic compound with applications in pharmaceutical research. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of the biological activities of structurally related compounds to provide a broader context for its potential applications.
Compound Identification and Physicochemical Properties
This compound is a methoxybenzene derivative. Its unique structural features are defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 3-(3-methoxyphenyl)propanoic acid |
| InChI Key | BJJQJLOZWBZEGA-UHFFFAOYSA-N |
| SMILES | COc1cccc(CCC(=O)O)c1 |
| CAS Number | 10516-71-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
A summary of its key physicochemical properties is presented in the table below, offering a snapshot of its characteristics for experimental design and development.
| Property | Value | Source |
| Melting Point | 43-45 °C | [1] |
| Boiling Point | 318.1±17.0 °C (Predicted) | [1] |
| Density | 1.144±0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.654 (at 25°C) | [1] |
| Water Solubility | Soluble | [1] |
| Appearance | Brown, low melting solid | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the catalytic reduction of 3-Methoxycinnamic acid.[1]
Experimental Protocol
Materials:
-
3-Methoxycinnamic acid
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Diatomaceous earth (Celite)
-
Ethyl acetate
Procedure:
-
Dissolve 3-Methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL).
-
Add 10% Pd/C catalyst (e.g., 0.44 g) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours at room temperature.
-
Upon reaction completion, filter the mixture through a pad of diatomaceous earth (Celite).
-
Wash the Celite pad with ethyl acetate (3 x 30 mL).
-
Combine the filtrates and remove the solvents (methanol and ethyl acetate) by evaporation under reduced pressure to yield this compound.
Characterization:
The final product can be characterized by ¹H and ¹³C NMR spectroscopy.
Biological Activity and Signaling Pathways
To provide a valuable context for researchers, this guide examines the well-documented biological activities of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . HMPA, a microbial metabolite of dietary polyphenols, has garnered significant research interest for its effects on metabolic and muscular systems.
HMPA and Hepatic Lipid Metabolism via GPR41
Recent studies have shown that HMPA can improve hepatic lipid metabolism.[4][5] The proposed mechanism involves the activation of G protein-coupled receptor 41 (GPR41).[4][5] This activation is believed to play a role in anti-obesity effects and the amelioration of hepatic steatosis by stimulating the lipid catabolism pathway.[4][5]
HMPA's Role in Muscle Function and Oxidative Stress
HMPA has also been investigated for its effects on muscle function, particularly in the context of exhaustive exercise.[6] Research suggests that HMPA may inhibit protein catabolism induced by strenuous physical activity.[6] The proposed mechanism involves the modulation of signaling pathways related to muscle protein degradation, such as the ubiquitin-proteasome and autophagic-lysosomal pathways.[6]
Furthermore, studies indicate that HMPA can regulate oxidative stress and influence muscle fiber composition.[7][8] It has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity.[8][9] Additionally, HMPA may promote the formation of fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway, and improve mitochondrial biogenesis.[7][8]
Conclusion
This compound is a compound with established physicochemical properties and a straightforward synthesis protocol. While detailed studies on its specific biological activities are emerging, the extensive research on the structurally related HMPA provides a compelling rationale for further investigation into the therapeutic potential of this compound and its derivatives. The insights into HMPA's role in metabolic regulation and muscle physiology highlight promising avenues for future research and drug development.
References
- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-(m-Methoxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(m-Methoxyphenyl)propionic acid (3-MPA) in biological matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a metabolite of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte in biological samples such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. The following protocols outline validated methods for the reliable measurement of 3-MPA.
Analytical Methods Overview
Three primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available method suitable for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly for volatile compounds, which requires derivatization for 3-MPA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification in complex biological matrices.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative and may vary based on instrumentation and laboratory conditions.
Table 1: HPLC with UV Detection - Quantitative Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Table 2: GC-MS - Quantitative Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 3: LC-MS/MS - Quantitative Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
Experimental Protocols and Workflows
Detailed protocols for sample preparation and analysis for each method are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the quantification of 3-MPA in relatively clean sample matrices or after extensive cleanup.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 274 nm.
-
Internal Standard: 2-(m-Methoxyphenyl)acetic acid or another structurally similar compound with a distinct retention time.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity and requires derivatization to increase the volatility of 3-MPA.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C (splitless mode).
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 3-MPA (e.g., m/z of the trimethylsilyl derivative).[1]
-
Internal Standard: A stable isotope-labeled 3-MPA (e.g., 3-MPA-d3) is highly recommended.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for quantifying low levels of 3-MPA in complex biological fluids.
References
Application Notes and Protocols for Biological Activity Assays of 3-(m-Methoxyphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(m-Methoxyphenyl)propionic acid is a compound with potential therapeutic applications, particularly as a non-steroidal anti-inflammatory drug (NSAID). Its biological activity is thought to stem from the inhibition of prostaglandin synthesis. This document provides detailed protocols for assessing the anti-inflammatory, cytotoxic, and antioxidant activities of this compound. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the preliminary evaluation of this compound.
It is important to note that while the protocols provided are standardized, specific quantitative data for this compound is limited in publicly available literature. The data presented in the tables are for closely related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), and should be considered for illustrative purposes. Researchers are encouraged to generate specific data for this compound using the protocols outlined below.
Anti-inflammatory Activity Assays
A key mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the inflammatory pathway. Another common assay for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of this compound to inhibit the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
Protocol:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (100 mM, pH 8.0).
-
Prepare solutions of hematin (15 µM), and the test compound (this compound) at various concentrations.
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid.
-
Prepare a solution of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
-
-
Assay Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, hematin, and the enzyme (COX-1 or COX-2).
-
Add the test compound at different concentrations to the respective wells. Include wells with a known COX inhibitor as a positive control and wells with solvent as a negative control.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Measure the absorbance at 603 nm immediately and kinetically for 5 minutes using a microplate reader. The rate of TMPD oxidation is indicative of COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (media only).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is prepared to determine the concentration of nitrite in the samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of nitric oxide production for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
Cytotoxicity Assay
Before evaluating the biological activities of a compound, it is essential to determine its cytotoxic concentration to ensure that the observed effects are not due to cell death. The MTT assay is a widely used colorimetric assay for this purpose.
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Protocol:
-
Cell Plating:
-
Seed cells (e.g., RAW 264.7 or a relevant cancer cell line) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells) and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
-
Antioxidant Activity Assay
Antioxidant activity is a common feature of many phenolic compounds. The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of a compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its color to change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation
Disclaimer: The following tables contain representative data for compounds structurally related to this compound. This data is for illustrative purposes only and may not be representative of the activity of this compound.
Table 1: Anti-inflammatory Activity of Related Methoxyphenyl Propionic Acid Derivatives
| Compound | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid | Nitric Oxide Production | BV2 Microglia | ~25-50 | [1] |
| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone | Nitric Oxide Production | RAW 264.7 | ~10-20 | [2] |
Table 2: Antioxidant Activity of a Related Compound
| Compound | Assay | IC50 (µg/mL) | Reference |
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid | DPPH Radical Scavenging | 0.78 | [1] |
Table 3: Cytotoxicity of a Related Compound on Cancer Cells
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | 72h | 21.27 | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of NSAIDs like this compound.
Caption: LPS-induced inflammatory pathway in macrophages.
Caption: General experimental workflow for biological activity screening.
References
Application Notes and Protocols for the Preparation of 3-(m-Methoxyphenyl)propionic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(m-Methoxyphenyl)propionic acid (also known as 3-Methoxyhydrocinnamic acid) is a chemical compound with the formula C₁₀H₁₂O₃. It is a derivative of propionic acid and is of interest to researchers in various fields, including pharmaceutical development, due to its structural relation to nonsteroidal anti-inflammatory drugs (NSAIDs) and its status as a naturally occurring human metabolite.[1][2] Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound.
Physicochemical and Safety Information
A summary of the key properties and safety considerations for this compound is provided below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 10516-71-9 | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 43-45 °C | [3] |
| Solubility | Soluble in DMSO and water. | [2][3] |
Safety and Handling
This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.
-
Ventilation: Use in a well-ventilated area.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage (Solid): Store in a tightly sealed container in a dry, cool place.[2] For long-term storage, -20°C is recommended.
Experimental Protocols: Stock Solution Preparation
The choice of solvent is critical for achieving the desired concentration and ensuring the stability of the stock solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound. For certain applications, particularly in vivo studies, a co-solvent system may be required.
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for most in vitro applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For example, to prepare a 100 mM stock solution, add 55.49 µL of DMSO for every 1 mg of the compound. Note: A high solubility of up to 100 mg/mL (554.94 mM) in fresh DMSO has been reported.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 40-50°C) or sonication can aid dissolution if needed.[1]
-
Aliquoting: Dispense the stock solution into single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Protocol 2: Co-Solvent Formulation for In Vivo Applications
This protocol describes the preparation of a stock solution in a co-solvent system suitable for administration in animal studies.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Initial Dissolution: Prepare a concentrated initial stock in DMSO as described in Protocol 1. For this example, a 25 mg/mL stock in DMSO will be used.
-
Co-Solvent Preparation: In a sterile conical tube, add the solvents sequentially as follows for a final concentration of ≥ 2.5 mg/mL (13.87 mM):[1]
-
Add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Mixing: Gently mix the final solution until it is homogeneous and clear.
-
Use: This formulation should be prepared fresh before each experiment.
Data Presentation
Stock Solution Preparation Table
| Solvent | Achievable Concentration | Molar Concentration | Notes | Reference |
| DMSO | 100 mg/mL | 554.94 mM | Use fresh, anhydrous DMSO. Sonication or gentle warming may be required. | |
| Co-Solvent System | ≥ 2.5 mg/mL | ≥ 13.87 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |
Storage and Stability of Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -20°C | 1 month | Recommended for short-term storage. Use single-use aliquots. | |
| -80°C | 6 months | Recommended for long-term storage. Use single-use aliquots. |
Diagrams
Caption: Workflow for preparing a stock solution of this compound.
Caption: Logical flow for preparing solutions for different experimental applications.
References
Application Notes and Protocols: Cell Culture Studies with 3-(m-Methoxyphenyl)propionic Acid and its Isomer 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
To the Researcher: Extensive literature searches for cell culture studies involving 3-(m-Methoxyphenyl)propionic acid did not yield sufficient data to generate detailed application notes, quantitative data tables, or specific protocols as requested. The available research on this specific isomer is limited in the public domain.
However, a significant body of research exists for the closely related and biologically important isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a prominent metabolite of dietary polyphenols, produced by gut microbiota, and has been the subject of numerous in vitro studies.
Therefore, this document provides detailed application notes and protocols based on published research for 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . These protocols and findings may serve as a valuable starting point for designing experiments with other isomers like this compound.
Introduction to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a key microbial metabolite derived from dietary polyphenols such as ferulic acid, chlorogenic acid, and curcumin.[1][2] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[3][4][5] In cell culture studies, HMPA has been shown to modulate several signaling pathways, making it a compound of interest for drug development and nutritional science.
Key Applications in Cell Culture
-
Anti-inflammatory Studies: Investigating the inhibition of inflammatory responses in cell lines such as BV2 microglia and macrophages.
-
Muscle Biology: Studying the mitigation of muscle atrophy in skeletal myotube models like C2C12 cells.[3][6]
-
Metabolic Studies: Examining the activation of G-protein coupled receptors, such as GPR41, involved in metabolic regulation.[5][7]
-
Neurobiology: Assessing the inhibition of protein aggregation, such as amyloid-β, in neurodegenerative disease models.[8][9]
-
Vascular Biology: Evaluating effects on endothelial cells, including the production of nitric oxide (NO).[10]
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture studies involving HMPA.
Table 1: Anti-inflammatory Effects of HMPA on LPS-Stimulated BV2 Microglia
| Parameter Measured | Cell Line | HMPA Concentration | Result |
| Nitric Oxide (NO) Production | BV2 | Various | Dose-dependent inhibition |
| Prostaglandin E2 (PGE2) Production | BV2 | Various | Dose-dependent inhibition |
| iNOS Protein Expression | BV2 | Not Specified | Significant Reduction |
| COX-2 Protein Expression | BV2 | Not Specified | Significant Reduction |
Data extrapolated from studies on closely related methoxyphenolic compounds, as direct quantitative tables for HMPA were not available in the initial search.
Table 2: Effects of HMPA on Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
| Parameter Measured | Cell Line | HMPA Concentration | Effect |
| Myotube Thickness | C2C12 | 10 µM | Attenuated dexamethasone-induced reduction[3] |
| Atrogin-1 Expression | C2C12 | 10 µM | Suppressed dexamethasone-induced expression[3][6] |
| MuRF-1 Expression | C2C12 | 10 µM | Suppressed dexamethasone-induced expression[3][6] |
| FoxO3a Expression | C2C12 | 10 µM | Prevented dexamethasone-induced expression[3][6] |
Table 3: HMPA Activity on GPR41 Receptor
| Assay | Cell Line | Ligand | EC50 / Effect |
| cAMP Inhibition Assay | HEK293 (expressing mouse GPR41) | HMPA | EC50 of 2.36 mM |
Data derived from a study identifying HMPA as a specific ligand for GPR41.[5]
Detailed Experimental Protocols
Protocol 4.1: Assessment of Anti-inflammatory Activity in BV2 Microglia
This protocol is for determining the effect of HMPA on nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of HMPA (e.g., 1, 10, 50, 100 µM) for 30 minutes.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours. Include a vehicle control (no HMPA, no LPS) and an LPS-only control.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well and incubate for 10 minutes in the dark.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.
-
-
Prostaglandin E2 (PGE2) Assay (ELISA):
-
Perform the PGE2 measurement using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol 4.2: C2C12 Myotube Atrophy Assay
This protocol describes how to induce muscle atrophy in C2C12 myotubes using dexamethasone and assess the protective effects of HMPA.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
Dexamethasone
-
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
-
Antibodies for Western Blotting (Atrogin-1, MuRF-1, FoxO3a, GAPDH)
-
Reagents for immunofluorescence and Western blotting
Procedure:
-
Cell Differentiation: Seed C2C12 myoblasts and grow to confluence in Growth Medium. To induce differentiation into myotubes, switch to Differentiation Medium and culture for 4-6 days.
-
Induction of Atrophy and Treatment: Treat the differentiated myotubes with dexamethasone (e.g., 100 µM) in the presence or absence of HMPA (e.g., 10 µM) for 24 hours.
-
Analysis of Myotube Morphology:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for a muscle-specific protein like myosin heavy chain.
-
Capture images using a fluorescence microscope and measure the diameter of at least 50 myotubes per condition using image analysis software.
-
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Atrogin-1, MuRF-1, and FoxO3a, with GAPDH as a loading control.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands. Quantify band intensity using densitometry.
-
Signaling Pathways and Visualizations
HMPA in Dexamethasone-Induced Muscle Atrophy
HMPA has been shown to counteract dexamethasone-induced muscle atrophy by inhibiting the expression of key ubiquitin ligases, Atrogin-1 and MuRF-1. This is achieved by preventing the dexamethasone-induced expression of the transcription factor FoxO3a.
Caption: HMPA's mechanism in preventing muscle atrophy.
HMPA Activation of GPR41 Signaling
HMPA is an agonist for the G-protein coupled receptor GPR41. Activation of GPR41, which couples to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is implicated in metabolic regulation.
Caption: HMPA-mediated activation of the GPR41 pathway.
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates the general workflow for screening compounds like HMPA for anti-inflammatory activity in cell culture.
Caption: Workflow for anti-inflammatory screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro [mdpi.com]
- 9. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying 3-(m-Methoxyphenyl)propionic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-(m-Methoxyphenyl)propionic acid is an organic acid and a naturally occurring human metabolite.[1] It is also classified as a nonsteroidal anti-inflammatory drug (NSAID), suggesting potential analgesic and anti-inflammatory properties through the inhibition of prostaglandin production.[2] While specific in-vivo studies on this compound are limited, research on structurally similar compounds, particularly the gut microbiota metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a strong rationale for investigating its effects on metabolic diseases, inflammation, and neurological disorders.[3][4][5] Animal models are crucial tools for elucidating the mechanisms of action and therapeutic potential of this compound.
These application notes provide a framework for selecting appropriate animal models and detailed protocols for studying the multifaceted effects of this compound.
I. Recommended Animal Models
The choice of animal model will depend on the specific research question. Based on the known and potential biological activities of this compound and its analogs, the following models are recommended:
-
Rodent Models (Mice and Rats):
-
C57BL/6J Mice: Widely used for studies on diet-induced obesity, metabolic syndrome, and inflammation.[4] Their well-characterized genome makes them suitable for mechanistic studies.
-
Sprague-Dawley or Wistar Rats: Commonly used for pharmacological and toxicological studies of NSAIDs, as well as for models of inflammation-induced pain (e.g., carrageenan-induced paw edema).
-
Germ-Free (Gnotobiotic) Mice: Essential for investigating the role of the gut microbiota in the metabolism and activity of this compound, drawing parallels from studies on HMPA which is a microbial metabolite.[6][7][8][9]
-
-
Zebrafish (Danio rerio): A valuable model for high-throughput screening of drug candidates and for studying developmental processes and muscle growth.
II. Experimental Applications and Protocols
A. Investigating Anti-inflammatory and Analgesic Effects
Given its classification as an NSAID, a primary application would be to characterize its anti-inflammatory and analgesic properties.
1. Carrageenan-Induced Paw Edema in Rats
This is a classic model for acute inflammation.
Protocol:
-
Animals: Male Wistar rats (180-200g).
-
Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, administered orally).
-
-
Procedure:
-
Administer the respective treatments 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
2. Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity.
Protocol:
-
Animals: Male Swiss albino mice (20-25g).
-
Grouping: Similar to the paw edema model.
-
Procedure:
-
Administer treatments 30 minutes before acetic acid injection.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.
-
-
Data Analysis: Calculate the percentage protection from writhing for each group.
B. Investigating Metabolic Effects
Studies on the related compound HMPA have shown significant effects on metabolic parameters.[3][4][5]
1. Diet-Induced Obesity and Hepatic Steatosis in Mice
Protocol:
-
Animals: Male C57BL/6J mice (6-8 weeks old).
-
Diet:
-
Control group: Standard chow diet.
-
Other groups: High-fat diet (HFD; e.g., 60% kcal from fat).
-
-
Grouping (after 8-12 weeks of HFD):
-
Group 1: HFD + Vehicle.
-
Group 2: HFD + this compound (e.g., 50 or 100 mg/kg/day via oral gavage or in drinking water).
-
Group 3 (optional): HFD + Positive control (e.g., a known anti-diabetic drug).
-
-
Duration: 4-8 weeks of treatment.
-
Parameters to Measure:
-
Weekly: Body weight, food intake.
-
End of study:
-
Fasting blood glucose and insulin levels (for HOMA-IR calculation).
-
Glucose and insulin tolerance tests (GTT and ITT).
-
Plasma lipid profile (triglycerides, total cholesterol, HDL, LDL).
-
Liver weight and histology (H&E and Oil Red O staining for lipid accumulation).
-
Gene expression analysis of key metabolic genes in the liver and adipose tissue (e.g., SREBP-1c, FAS, ACC, CPT1a) via RT-qPCR.
-
-
Quantitative Data Summary Table for Metabolic Studies:
| Parameter | Control (HFD + Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| Final Body Weight (g) | |||
| Liver Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Insulin (ng/mL) | |||
| HOMA-IR | |||
| Plasma Triglycerides (mg/dL) | |||
| Liver Triglycerides (mg/g) |
C. Investigating Effects on Muscle Function and Oxidative Stress
Recent studies on HMPA have demonstrated its potential to improve muscle strength and reduce oxidative stress.[10][11][12]
Protocol:
-
Animals: Male C57BL/6 mice (8 weeks old).
-
Grouping and Administration:
-
Group 1: Vehicle control.
-
Group 2: this compound (Low dose, e.g., 50 mg/kg/day).
-
Group 3: this compound (High dose, e.g., 500 mg/kg/day).
-
Administer orally for 14 days.
-
-
Functional Assessment:
-
Grip Strength Test: Measure forelimb grip strength using a grip strength meter before and after the treatment period.
-
Treadmill Exhaustion Test: Acclimatize mice to the treadmill. On the test day, run them to exhaustion and record the time and distance.
-
-
Biochemical Analysis (post-exhaustion):
-
Collect blood to measure plasma levels of reactive oxygen metabolites (ROMs), nitric oxide (NO), and antioxidant capacity.
-
Harvest soleus and gastrocnemius muscles for analysis.
-
-
Molecular Analysis:
-
RT-qPCR: Analyze mRNA expression of antioxidant enzymes (e.g., Sod1, Nqo1) and nitric oxide synthases (Nos2, Nos3) in muscle tissue.
-
Western Blot: Analyze protein expression of myosin heavy chain (MHC) isoforms to assess changes in muscle fiber type. Analyze signaling proteins like phosphorylated AMPK and SIRT1.
-
Quantitative Data Summary Table for Muscle Function and Oxidative Stress:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Grip Strength (g) | |||
| Time to Exhaustion (min) | |||
| Plasma ROMs (U.CARR) | |||
| Muscle Sod1 mRNA (fold change) | |||
| Muscle p-AMPK/total AMPK |
III. Visualization of Potential Mechanisms
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on its NSAID properties and the known mechanisms of the related metabolite HMPA.
Caption: Potential anti-inflammatory mechanism of this compound.
Caption: Hypothesized metabolic signaling pathway for this compound.
IV. Experimental Workflow
The following diagram outlines a general workflow for in-vivo studies.
Caption: General experimental workflow for in-vivo studies.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental goals and institutional animal care and use committee (IACUC) guidelines. Dose selection should be informed by preliminary toxicity and pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Microbiota and Gut-Related Disorders: Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nationalacademies.org [nationalacademies.org]
- 8. esi.academy [esi.academy]
- 9. The role of the gut microbiota on animal model reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-(m-Methoxyphenyl)propionic Acid in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(m-Methoxyphenyl)propionic acid (3-m-MPA) in biological matrices such as human plasma and urine. 3-m-MPA is a metabolite that can be derived from dietary polyphenols and its concentration in biological fluids is of growing interest in metabolic research. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
This compound is a phenolic acid that has been identified as a human metabolite.[1] Its presence in biological samples is often linked to the metabolism of dietary flavonoids by the gut microbiota. Accurate and precise quantification of 3-m-MPA is essential for understanding its physiological roles and its potential as a biomarker. This application note provides a comprehensive protocol for the analysis of 3-m-MPA using LC-MS/MS, a technique renowned for its selectivity and sensitivity.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography. Quantification is achieved by multiple reaction monitoring (MRM) in negative ion ESI mode. The precursor ion of 3-m-MPA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (Purity ≥98%)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Biological Matrix:
-
Human plasma (K2-EDTA)
-
Human urine
-
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Spiked Calibration and QC Samples: Spike the working standard solutions into the blank biological matrix to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
Data Presentation
The following table summarizes the optimized MRM transitions and typical retention times for this compound and a proposed internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |
| This compound | 179.1 | 135.1 | 100 | 30 | 15 | ~4.2 |
| 179.1 | 107.1 | 100 | 30 | 20 | ~4.2 | |
| This compound-d3 (IS) | 182.1 | 138.1 | 100 | 30 | 15 | ~4.2 |
The method performance characteristics should be validated in the respective laboratory. Typical expected performance is summarized in the table below.
| Parameter | Acceptance Criteria |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85-115% (100 ± 15%) |
| Precision (%CV) | <15% |
| Recovery | >80% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for the Derivatization of 3-(m-Methoxyphenyl)propionic acid for Gas Chromatography (GC) Analysis
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 3-(m-Methoxyphenyl)propionic acid prior to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of polar compounds like this compound is challenging due to their low volatility and potential for peak tailing.[1] Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, thereby improving chromatographic performance and detection sensitivity.[2][3] This guide outlines two common derivatization techniques: silylation and esterification. Detailed, step-by-step protocols, quantitative data, and visual workflows are provided to assist researchers, scientists, and drug development professionals in the successful analysis of this compound.
Introduction
This compound is a metabolite of interest in various biological and chemical studies.[4] Accurate and reliable quantification is crucial, and gas chromatography offers high resolution for complex mixtures.[3] However, the carboxylic acid functional group in this compound makes it polar and non-volatile, necessitating derivatization to achieve the volatility required for GC analysis.[1] This process replaces the active hydrogen in the carboxylic acid group with a non-polar group, increasing volatility and thermal stability.[3]
The two primary derivatization methods detailed here are:
-
Silylation: This is a widely used technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed, often with a catalyst like trimethylchlorosilane (TMCS).[1][5]
-
Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile.[6] This can be achieved using reagents like boron trifluoride in methanol (BF3-methanol).
The choice of method depends on the sample matrix, available instrumentation, and desired sensitivity.
Derivatization Methods and Protocols
Silylation using BSTFA with 1% TMCS
Silylation is a robust and common method for derivatizing carboxylic acids.[5] The resulting trimethylsilyl (TMS) esters are significantly more volatile and less polar than the parent acid.[3] It is critical to perform silylation reactions under anhydrous conditions as the reagents are sensitive to moisture.[2]
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate) to dissolve the dried sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Caption: Silylation workflow for GC-MS analysis.
Esterification using BF3-Methanol
Esterification is another effective method for derivatizing carboxylic acids, converting them into their more volatile methyl esters. This method is particularly useful when silylation is not desired or when dealing with complex matrices where silyl derivatives may be less stable.
-
Sample Preparation: Place a known amount of this compound (e.g., 1 mg) into a reaction vial and ensure it is dry.
-
Reagent Addition:
-
Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol).
-
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes.
-
Extraction:
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial.
-
Analysis: The sample is ready for GC-MS analysis.
Caption: Esterification workflow for GC-MS analysis.
Quantitative Data and GC-MS Parameters
The following table summarizes key data for the underivatized and TMS-derivatized this compound.
| Parameter | This compound | This compound, TMS derivative | Reference |
| Formula | C₁₀H₁₂O₃ | C₁₃H₂₀O₃Si | [7][8] |
| Molecular Weight | 180.20 g/mol | 252.38 g/mol | [7][8] |
| CAS Number | 10516-71-9 | Not available | [7] |
| Key Mass Spec (m/z) | Not directly analyzed by GC-MS | 134 (Top Peak) | [8] |
Typical GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Discussion and Conclusion
Both silylation and esterification are effective methods for the derivatization of this compound for GC analysis.
-
Silylation with BSTFA is a rapid and efficient one-step reaction that produces a derivative with excellent chromatographic properties. However, the reagents and derivatives are sensitive to moisture, requiring anhydrous conditions throughout the procedure.[2][5]
-
Esterification with BF3-methanol produces a more stable derivative but involves a liquid-liquid extraction step, which may increase sample preparation time.
The choice between these methods will depend on the specific requirements of the analysis. For high-throughput screening, the simplicity of the silylation protocol may be advantageous. For applications requiring high derivative stability, esterification might be preferred. The provided protocols and data serve as a comprehensive guide for the successful GC-MS analysis of this compound. It is recommended to optimize the derivatization and GC-MS conditions for your specific instrumentation and application.
References
- 1. researchgate.net [researchgate.net]
- 2. erndim.org [erndim.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 8. 3-Methoxyphenylpropionic acid, TMS | C13H20O3Si | CID 584104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-(m-Methoxyphenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize derivatives of 3-(m-Methoxyphenyl)propionic acid (MMPA) that modulate the activity of key biological targets implicated in various physiological and pathological processes. The protocols are designed for efficiency and scalability, making them suitable for screening large compound libraries.
Application Note 1: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipids like anandamide.[1][2][3] Inhibition of FAAH increases the levels of these endogenous ligands, a therapeutic strategy being explored for pain, inflammation, and anxiety.[2][3] This protocol details a robust, fluorescence-based HTS assay for identifying novel FAAH inhibitors among MMPA derivatives. The assay utilizes a fluorogenic substrate that, when cleaved by FAAH, produces a highly fluorescent product, allowing for the quantification of enzyme activity.[1][2]
Experimental Protocol
Materials and Reagents:
-
Human recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), the fluorogenic substrate
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (MMPA derivatives) and a known FAAH inhibitor (e.g., URB597) as a positive control
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the MMPA derivatives and the positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each compound solution into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
-
Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired working concentration in pre-chilled FAAH assay buffer.
-
Enzyme Addition: Add 10 µL of the diluted FAAH enzyme solution to each well of the compound-plated microplate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.[2]
-
Substrate Preparation: Prepare the AAMCA substrate solution in the FAAH assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
Fluorescence Measurement: Immediately transfer the plate to a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every minute for 30 minutes, with excitation at 355 nm and emission at 460 nm.[2] Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes before measuring the final fluorescence.[2]
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. The IC50 value, which is the concentration of an inhibitor that results in 50% inhibition of enzyme activity, can be determined by fitting the concentration-response data to a four-parameter logistic equation.[2]
Data Presentation
| Compound ID | Description | IC50 (µM) |
| MMPA-001 | This compound | > 100 |
| MMPA-002 | Derivative A | 15.2 |
| MMPA-003 | Derivative B | 2.8 |
| URB597 | Positive Control | 0.05 |
Diagram
Caption: Workflow for the FAAH inhibitor high-throughput screening assay.
Application Note 2: High-Throughput Screening for Inhibitors of Soluble Epoxide Hydrolase (sEH)
Introduction
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[4] Inhibition of sEH is a promising therapeutic strategy for treating hypertension, inflammation, and cardiovascular diseases.[4][5] This application note describes a fluorescence-based HTS assay to identify sEH inhibitors among MMPA derivatives. The assay employs a substrate that, upon hydrolysis by sEH, undergoes intramolecular cyclization to release a highly fluorescent product.[4][6]
Experimental Protocol
Materials and Reagents:
-
Human recombinant sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA)
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), the fluorogenic substrate[6]
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (MMPA derivatives) and a known sEH inhibitor (e.g., trans-AUCB) as a positive control
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the MMPA derivatives and the positive control in DMSO. Dispense 1 µL of each compound solution into the wells of a 384-well plate. Include DMSO-only wells for vehicle control.
-
Enzyme Preparation: Dilute the human recombinant sEH enzyme to the desired working concentration in sEH assay buffer.
-
Enzyme Addition: Add 20 µL of the diluted sEH enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare the PHOME substrate solution in the sEH assay buffer.
-
Reaction Initiation: Start the reaction by adding 20 µL of the PHOME substrate solution to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically for 30 minutes at room temperature, with excitation at 330 nm and emission at 465 nm.[6][7]
-
Data Analysis: Determine the reaction rate from the linear portion of the kinetic data. Calculate the percent inhibition for each compound relative to the vehicle control. Fit the concentration-response data to a suitable model to determine the IC50 values.
Data Presentation
| Compound ID | Description | IC50 (µM) |
| MMPA-001 | This compound | > 100 |
| MMPA-004 | Derivative C | 8.9 |
| MMPA-005 | Derivative D | 1.2 |
| trans-AUCB | Positive Control | 0.01 |
Diagram
Caption: Inhibition of the sEH pathway by MMPA derivatives.
Application Note 3: High-Throughput Screening for Agonists of G-Protein Coupled Receptor 40 (GPR40/FFAR1)
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain fatty acids.[8][9] Activation of GPR40 enhances glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[8][10] This protocol outlines a cell-based reporter gene assay for screening MMPA derivatives for GPR40 agonist activity. The assay utilizes a stable cell line co-expressing human GPR40 and a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of a response element that is activated upon GPR40 stimulation.[11][12][13]
Experimental Protocol
Materials and Reagents:
-
HEK293 cell line stably co-expressing human GPR40 and a cAMP response element-regulated SEAP reporter[11]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation medium (e.g., DMEM with 0.5% FBS)[13]
-
Test compounds (MMPA derivatives) and a known GPR40 agonist (e.g., GW9508) as a positive control
-
Luminescence-based alkaline phosphatase substrate[12]
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the GPR40 reporter cell line into 96-well or 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the MMPA derivatives and the positive control in the stimulation medium.
-
Cell Stimulation: Remove the culture medium from the cells and replace it with the compound dilutions.[13] Include wells with stimulation medium only as a negative control.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator to allow for receptor activation and reporter gene expression.[11]
-
SEAP Assay:
-
Collect an aliquot of the cell culture medium from each well.[13]
-
Heat-inactivate endogenous alkaline phosphatases by incubating the collected medium at 65°C for 30 minutes.[13]
-
Allow the samples to cool to room temperature.
-
Add the luminescence-based alkaline phosphatase substrate to each sample.[13]
-
-
Luminescence Measurement: Incubate for 5-15 minutes at room temperature and then measure the luminescence using a plate reader.[13]
-
Data Analysis: Calculate the fold induction of SEAP activity for each compound concentration relative to the negative control. Determine the EC50 value, the concentration at which a compound elicits 50% of its maximal effect, by fitting the concentration-response data to a sigmoidal dose-response curve.
Data Presentation
| Compound ID | Description | EC50 (µM) | Max Fold Induction |
| MMPA-001 | This compound | > 100 | 1.1 |
| MMPA-006 | Derivative E | 5.6 | 4.2 |
| MMPA-007 | Derivative F | 0.9 | 5.8 |
| GW9508 | Positive Control | 0.03 | 6.5 |
Diagram
Caption: GPR40 signaling pathway activated by an MMPA derivative.
References
- 1. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. FFAR1 (GPR40) Reporter Assay Kit - Applications - CAT N°: 601190 [bertin-bioreagent.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Problems with 3-(m-Methoxyphenyl)propionic acid synthesis and purification
This technical support center provides troubleshooting guides and FAQs to address common issues encountered during the synthesis and purification of 3-(m-Methoxyphenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most frequently cited method is the catalytic hydrogenation of 3-methoxycinnamic acid.[1][2] This reaction typically employs a palladium on activated carbon catalyst (Pd/C) in a solvent like methanol or tetrahydrofuran (THF) under a hydrogen atmosphere.[1][3] It is favored for its high efficiency and clean conversion, often resulting in high to quantitative yields.[1]
Q2: What are the key physical properties of this compound to be aware of? A2: this compound is typically a white to yellow or brown powder or a low-melting solid.[1][4] Its melting point is reported to be in the range of 43-45 °C.[5] Being aware that it is a low-melting solid is crucial during purification, as it can "oil out" during recrystallization if not handled correctly.
Q3: What is a typical yield for the synthesis from 3-methoxycinnamic acid? A3: The catalytic hydrogenation of 3-methoxycinnamic acid is highly efficient, with reported yields being quantitative (essentially 100%) or very high (e.g., 95%).[1][3] However, actual laboratory yields can be lower due to mechanical losses during filtration, transfer, and purification steps.
Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques are used to characterize the final product. Proton and Carbon-13 NMR (¹H and ¹³C NMR) can confirm the molecular structure by showing the disappearance of the alkene protons from the starting material and the appearance of the saturated alkyl chain protons.[1] Melting point analysis is a quick method to assess purity; a sharp melting point close to the literature value (43-45 °C) suggests high purity.[5]
Troubleshooting Guide
Q5: My reaction is very slow or incomplete. How can I fix this? A5: An incomplete or slow hydrogenation reaction can be due to several factors:
-
Catalyst Inactivity: The 10% Pd/C catalyst may be old or deactivated. Ensure you are using a fresh or properly stored catalyst. The catalyst should be handled carefully and not exposed to air for extended periods.
-
Insufficient Hydrogen: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For larger-scale reactions, a reactor with positive hydrogen pressure is more effective.[2]
-
Poor Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate). Vigorous stirring is essential to ensure the substrate, hydrogen, and catalyst are in constant contact.[2]
-
Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the palladium catalyst. Using high-purity reagents is recommended.
Q6: My final yield is significantly lower than expected. What are the common causes? A6: Low yield, despite a complete reaction, often points to issues in the workup and purification stages:
-
Losses During Filtration: After the reaction, the Pd/C catalyst must be filtered off. If the filter paper pores are too large, some catalyst may pass through. Conversely, product can remain adsorbed to the catalyst. Wash the catalyst thoroughly with fresh solvent (e.g., methanol or ethyl acetate) to recover all the product.[1]
-
Excessive Solvent in Recrystallization: Using too much solvent to recrystallize the product will result in a significant portion of it remaining dissolved in the mother liquor, thus reducing the yield of isolated crystals.[6][7]
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove impurities, the product may crystallize on the filter paper or in the funnel.
Q7: My crude product is a brown oil or a sticky solid, not a crystalline powder. What should I do? A7: The product is described as a "brown, low melting solid," so an oily or semi-solid appearance is not unusual, especially if impurities are present which can depress the melting point.[1] The goal of purification is to remove these impurities to obtain a crystalline solid. Proceed with recrystallization, but be mindful of the potential for "oiling out" (see next question).
Q8: During recrystallization, my product separates as an oil instead of forming crystals. How can I prevent this? A8: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Given the low melting point of this compound, this is a common issue.[6]
-
Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely. The solution will now be less concentrated and will become saturated at a lower temperature, hopefully below the product's melting point.[6]
-
Lower the Saturation Temperature: Select a solvent or solvent pair in which the compound has a slightly lower solubility, so that the solution can be cooled to a lower temperature before saturation is reached.
-
Slow Cooling: Do not cool the flask too rapidly. Allow it to cool slowly to room temperature on a benchtop, insulated with a cloth, before moving it to an ice bath. Rapid cooling encourages oiling out.[6]
Q9: My final product is yellow or brown. How can I decolorize it? A9: Colored impurities are common in organic synthesis.
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. Keep the solution hot for a few minutes and then perform a hot filtration through Celite or filter paper to remove the charcoal before setting the solution aside to cool and crystallize.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Data and Protocols
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10516-71-9 | [1][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Brown, low melting solid / White to Yellow Solid | [1][4] |
| Melting Point | 43-45 °C | [5] |
| pKa | ~4.65 | [4] |
Table 2: General Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Considerations |
| Water | 100 | Product is soluble in water.[4] Good for polar compounds, but the high boiling point may promote oiling out for low-melting solids. |
| Heptane/Hexane | 69 / 98 | Good for non-polar impurities. Often used as the "poor" solvent in a mixed-solvent system with a more polar solvent like Ethyl Acetate or Toluene. |
| Toluene | 111 | Can be an effective solvent, but its high boiling point is a major risk for oiling out a product that melts at 43-45 °C. Use with caution. |
| Ethyl Acetate | 77 | A good mid-polarity solvent. Often used in a pair with hexanes for recrystallization. |
| Methanol | 65 | Product is likely very soluble in methanol, which was used as a reaction solvent.[1] May not be suitable as a primary recrystallization solvent unless used in a mixed system. |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 3-methoxycinnamic acid
Methodology based on literature procedures.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxycinnamic acid (1 equivalent) in methanol (approx. 20-30 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The amount should be catalytic, typically 5-10% by weight of the starting material.
-
Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. This can be done by inflating and deflating a balloon with hydrogen several times. Finally, leave a balloon of hydrogen attached to the flask to maintain a positive pressure.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within 12 hours. Progress can be monitored by TLC by checking for the disappearance of the starting material spot.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite (diatomaceous earth) to remove the solid Pd/C catalyst. The Celite pad should be packed in a Büchner or Hirsch funnel.
-
Workup: Wash the Celite pad and the reaction flask with several small portions of fresh solvent (methanol or ethyl acetate) to ensure all the product is collected.[1]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system (see Table 2). A mixed solvent system, such as ethyl acetate/hexanes, is often a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the recovery of crystals.[7]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for diagnosing the cause of low reaction yield.
Caption: Logical workflow for the purification of crude this compound by recrystallization.
References
- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 3-(3-Methoxyphenyl)propionic acid 99 10516-71-9 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(m-Methoxyphenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 3-(m-Methoxyphenyl)propionic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the catalytic hydrogenation of 3-methoxycinnamic acid and the malonic ester synthesis. Catalytic hydrogenation is often preferred for its high yields and cleaner reaction profile.[1] The malonic ester synthesis is a versatile classical method that allows for the formation of the propionic acid side chain from an appropriate starting material.[2][3][4]
Q2: Which synthesis method generally provides the highest yield?
A2: Catalytic hydrogenation of 3-methoxycinnamic acid typically provides the highest yield. Reports indicate that this method can achieve quantitative yields under optimized conditions.[1] The malonic ester synthesis can also be high-yielding, but it is more susceptible to side reactions that can lower the overall yield.[4][5]
Q3: What are the key starting materials for each method?
A3:
-
Catalytic Hydrogenation: The key starting material is 3-methoxycinnamic acid.
-
Malonic Ester Synthesis: This method typically starts with a m-methoxybenzyl halide (e.g., m-methoxybenzyl bromide or chloride) and diethyl malonate.[2][3]
Q4: What are the typical physical properties of this compound?
A4: It is typically a brown or white to light yellow, low-melting solid.[1][6] It is soluble in water. The melting point is reported to be in the range of 43-45 °C.[1][7]
Troubleshooting Guides
Method 1: Catalytic Hydrogenation of 3-Methoxycinnamic Acid
This method involves the reduction of the double bond in 3-methoxycinnamic acid using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[1]
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inactive Catalyst. The Pd/C catalyst may be old, improperly stored, or poisoned.
-
Solution: Use a fresh batch of 10% Pd/C catalyst. Ensure it is handled under an inert atmosphere as much as possible to prevent deactivation.
-
-
Possible Cause 2: Inefficient Hydrogenation. The hydrogen gas may not be effectively reaching the reaction mixture.
-
Solution: Ensure the reaction vessel is properly sealed and purged with hydrogen. Use a hydrogen balloon or a Parr hydrogenator to maintain a positive pressure of hydrogen.[1] Ensure vigorous stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.
-
-
Possible Cause 3: Insufficient Reaction Time. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often run for 12 hours or more to ensure completion.[1]
-
Issue 2: Presence of Starting Material in the Final Product
-
Possible Cause: Incomplete Reaction. This could be due to any of the reasons listed in "Low or No Product Yield."
-
Solution: If the catalyst is still active, you can try resubjecting the mixture to the reaction conditions for a longer duration or under a higher pressure of hydrogen. If the catalyst is suspected to be inactive, filter the mixture and add a fresh portion of the catalyst.
-
Method 2: Malonic Ester Synthesis
This synthesis involves the alkylation of diethyl malonate with a m-methoxybenzyl halide, followed by hydrolysis and decarboxylation.[2][4]
Issue 1: Low Yield of the Desired Product
-
Possible Cause 1: Formation of Dialkylated Byproduct. A common issue with the malonic ester synthesis is the formation of a dialkylated product, where two molecules of the benzyl halide react with one molecule of diethyl malonate.[4][5]
-
Solution: Use a slight excess of diethyl malonate relative to the m-methoxybenzyl halide to favor mono-alkylation. Slowly add the alkylating agent to the enolate of diethyl malonate.
-
-
Possible Cause 2: Incomplete Hydrolysis or Decarboxylation. The ester groups may not be fully hydrolyzed, or the subsequent decarboxylation may be incomplete.
-
Solution: For hydrolysis, ensure a sufficient excess of strong base (like NaOH or KOH) and adequate heating time. For decarboxylation, ensure the reaction mixture is sufficiently acidic and heated to the required temperature, as the diacid intermediate is unstable and decarboxylates upon heating in an acidic solution.[2]
-
-
Possible Cause 3: Competing Elimination Reaction. If using a secondary benzyl halide or a strong, sterically hindered base, an elimination reaction (E2) can compete with the desired substitution reaction (SN2).
-
Solution: Use a primary m-methoxybenzyl halide. Use a non-hindered base like sodium ethoxide in ethanol.[2]
-
Issue 2: Difficulty in Product Purification
-
Possible Cause: Presence of Unreacted Starting Materials and Byproducts. The final product may be contaminated with unreacted diethyl malonate, the dialkylated product, or the intermediate diacid.
-
Solution: Purification can typically be achieved by extraction followed by recrystallization or column chromatography. An acidic workup will ensure the product is in its carboxylic acid form, which can be extracted into an organic solvent. Washing with a basic aqueous solution can remove unreacted acidic starting materials.
-
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Catalytic Hydrogenation of 3-Methoxycinnamic Acid | Malonic Ester Synthesis |
| Starting Materials | 3-Methoxycinnamic acid, H₂, 10% Pd/C | m-Methoxybenzyl halide, Diethyl malonate, Base (e.g., NaOEt) |
| Typical Yield | Quantitative (>99%)[1] | Variable, can be lowered by dialkylation[4][5] |
| Key Advantages | High yield, clean reaction, simple work-up | Versatile, well-established method |
| Common Issues | Catalyst deactivation, incomplete reaction | Dialkylation, incomplete hydrolysis/decarboxylation |
| Reaction Steps | One step | Three steps (Alkylation, Hydrolysis, Decarboxylation) |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Methoxycinnamic Acid
This protocol is adapted from a reported synthesis that achieved a quantitative yield.[1]
-
Dissolution: Dissolve 3-methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL) in a suitable reaction flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 0.44 g) to the solution.
-
Hydrogenation: Seal the flask and introduce a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with ethyl acetate (e.g., 3 x 30 mL). Combine the filtrates and remove the solvents by evaporation under reduced pressure to yield 3-(3-methoxyphenyl)propionic acid.
Protocol 2: Malonic Ester Synthesis
This is a general protocol based on the principles of the malonic ester synthesis.[2][3][4]
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature.
-
Alkylation: To the resulting solution of the malonate enolate, add m-methoxybenzyl chloride (or bromide) dropwise. Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze the ester groups to the carboxylate.
-
Decarboxylation: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄). Gently heat the acidified solution. Carbon dioxide will evolve as the intermediate malonic acid decarboxylates.
-
Isolation: After cooling, the product can be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then dried and the solvent is evaporated to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 2. askthenerd.com [askthenerd.com]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-(3-Methoxyphenyl)propionic acid 99 10516-71-9 [sigmaaldrich.com]
Overcoming poor solubility of 3-(m-Methoxyphenyl)propionic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to the poor solubility of 3-(m-Methoxyphenyl)propionic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound relevant to its solubility?
A1: this compound is a weak carboxylic acid. Its solubility is influenced by its pKa and the polarity of the solvent. Understanding these properties is the first step in developing an effective dissolution strategy.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is reported to be approximately 0.698 g/L[1]. However, some sources describe it as "soluble in water," which may be context-dependent (e.g., at a specific pH or for creating low concentration solutions)[2]. Due to its acidic nature, its solubility in aqueous solutions is highly dependent on the pH.
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[2]. MedChemExpress reports a solubility of 100 mg/mL in DMSO, though they recommend using ultrasound to aid dissolution and caution that hygroscopic DMSO can impact solubility[3].
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid with a pKa between 4.31 and 4.65, its solubility in aqueous solutions will increase significantly as the pH rises above its pKa[1][2]. At a pH above ~4.7, the carboxylic acid group will be deprotonated to form the more soluble carboxylate salt. Therefore, adjusting the pH of aqueous buffers to be neutral or slightly basic can enhance solubility.
Troubleshooting Guide: Overcoming Poor Solubility in Assays
This guide addresses common issues encountered when preparing solutions of this compound for in vitro and in vivo experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon addition to aqueous buffer or cell culture media | 1. Exceeding aqueous solubility limit: The final concentration in the aqueous medium is too high. 2. Solvent Shock: The rapid change in solvent polarity when a concentrated organic stock solution (e.g., in DMSO) is added to the aqueous medium causes the compound to crash out of solution. | 1. Reduce the final concentration: If experimentally feasible, lower the working concentration of the compound. 2. Optimize stock solution and dilution: Prepare a lower concentration stock solution in DMSO. Add the stock solution to the pre-warmed (e.g., 37°C) aqueous medium dropwise while gently vortexing or swirling to ensure rapid and uniform mixing[4]. 3. Use a co-solvent system: Prepare the final solution in a vehicle containing co-solvents that improve solubility. (See Experimental Protocols section). |
| Cloudiness or haziness in the final solution | 1. Fine particulate precipitation: The compound has not fully dissolved or has started to precipitate out as very fine particles. 2. Microbial contamination: This is a less likely cause if sterile techniques are used but should be considered. | 1. Examine under a microscope: This can help distinguish between a chemical precipitate and microbial growth[4]. 2. Improve dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved in the stock solution. 3. Filter the final solution: For in vivo studies, passing the final solution through a 0.22 µm sterile filter can remove any precipitate, but this may also reduce the effective concentration of the compound[5]. |
| Inconsistent experimental results | Variable compound concentration: This can be due to incomplete dissolution or precipitation of the compound during the experiment. | 1. Visually inspect all solutions: Before use, ensure all solutions are clear and free of any visible precipitate. 2. Prepare fresh solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use[6]. 3. Validate the solubilization method: Perform a solubility test to empirically determine the maximum concentration of the compound that remains soluble in your specific assay medium under your experimental conditions. |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Source |
| Water | ~0.698 g/L (Calculated) | [1] |
| DMSO | 100 mg/mL (with ultrasound) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.87 mM) | [3][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.87 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.87 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied. Ensure the final solution is clear.
-
Storage: Once prepared, aliquot the stock solution into smaller volumes to prevent inactivation from repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months[6].
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol is adapted from a formulation that yields a clear solution of at least 2.5 mg/mL[3][6].
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved and clear.
-
Prepare Vehicle: In a sterile tube, sequentially add and mix the following solvents in the specified volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
-
Combine: To the PEG300 and Tween-80 mixture, add 10% of the DMSO stock solution and mix thoroughly.
-
Final Dilution: Add 45% saline to the mixture to reach the final volume. Mix until a clear, homogenous solution is formed.
-
Administration: It is recommended to use this working solution on the same day it is prepared[6].
Visualized Workflows and Signaling Pathways
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(m-Methoxyphenyl)propionic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 3-(m-Methoxyphenyl)propionic acid for analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar compound with a carboxylic acid group. This polarity makes it non-volatile and prone to thermal degradation at the high temperatures used in gas chromatography (GC) injectors. Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This increases the compound's thermal stability and volatility, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity during GC-MS analysis.
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for carboxylic acids like this compound are:
-
Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Esterification (specifically, methylation): This method converts the carboxylic acid into its methyl ester. A common reagent for this is 10% Boron Trifluoride in Methanol (BF3-Methanol).[1] While highly effective, another methylating agent, diazomethane, is hazardous and should be handled with extreme caution due to its toxicity and explosive nature.
Q3: Can I analyze this compound by HPLC without derivatization?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for analyzing this compound without derivatization, typically using a reversed-phase column and a UV detector. However, if higher sensitivity is required, derivatization can be employed to introduce a fluorescent tag to the molecule, enhancing its detection by a fluorescence detector. For instance, 3-nitrophenylhydrazine (3-NPH) can be used to derivatize the carboxylic acid group, leading to a product with strong UV absorbance and thus improved sensitivity.[2]
Q4: How should I store this compound and its derivatizing agents?
A4: this compound should be stored in a cool, dry place. Silylating agents like BSTFA and MSTFA are extremely sensitive to moisture and should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and protected from light. BF3-Methanol is also moisture-sensitive and corrosive and should be stored in a cool, well-ventilated area away from incompatible materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and analysis of this compound.
Issue 1: Incomplete Derivatization
Symptom: The chromatogram shows the peak for the underivatized this compound, or the peak for the derivatized product is small and shows significant tailing.
| Potential Cause | Troubleshooting Step |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and reagents. Silylating reagents are particularly sensitive to water. |
| Insufficient Reagent | Increase the molar excess of the derivatizing agent. A 10-fold molar excess is a good starting point. |
| Suboptimal Reaction Time or Temperature | Optimize the reaction time and temperature. For silylation with BSTFA, a reaction time of 60 minutes at 60°C is common. For esterification with BF3-Methanol, heating at 60°C for 60 minutes is a typical starting point.[1] Monitor the reaction progress by analyzing aliquots at different time points. |
| Sample Matrix Effects | The sample matrix may contain components that interfere with the derivatization reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization. |
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Symptom: The peak for the derivatized this compound is asymmetrical with a pronounced "tail."
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Exposed silanol groups in the injector liner, on the column, or on contaminants can interact with the analyte. Replace the injector liner with a new, deactivated one. Trim the first few centimeters of the GC column. |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. An incorrect installation depth can cause peak distortion. |
| Incompatible Solvent | The solvent used to dissolve the derivatized sample may not be compatible with the GC column's stationary phase, leading to poor focusing of the analyte band at the head of the column. Ensure the solvent is appropriate for the column. |
Issue 3: Presence of Ghost Peaks
Symptom: The chromatogram shows peaks that are not present in the sample or blank.
| Potential Cause | Troubleshooting Step |
| Carryover from Previous Injections | Inject a solvent blank to see if the ghost peaks persist. If so, clean the injector and syringe. |
| Septum Bleed | The injector septum can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high. |
| Contaminated Carrier Gas | Ensure the carrier gas is of high purity and that the gas lines are clean. Use appropriate gas traps to remove any contaminants. |
Data Presentation
The following tables provide representative quantitative data for the derivatization of phenolic acids, which can be used as a guideline for optimizing the derivatization of this compound.
Table 1: Representative Performance Data for Silylation of Phenolic Acids with BSTFA
| Analyte (Structurally Similar) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) |
| Ferulic Acid | 0.15 | 0.50 | 79.3 |
| p-Coumaric Acid | N/A | N/A | 90.7 - 104.6 |
| Vanillic Acid | N/A | N/A | 90.7 - 104.6 |
| Data is representative of phenolic acids and may vary for this compound.[3][4][5] |
Table 2: Representative Performance Data for Methylation of Phenolic Xenoestrogens
| Analyte (Structurally Similar) | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) | Recovery (%) |
| 4-Nonylphenol | <0.01 - 0.05 | 0.01 - 0.05 | >70 |
| Bisphenol A | <0.01 - 0.05 | 0.01 - 0.05 | >70 |
| 4-t-Octylphenol | <0.01 - 0.05 | 0.01 - 0.05 | >70 |
| Data is representative of phenolic xenoestrogens and may vary for this compound.[6] |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in solution, transfer a known volume and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol describes the conversion of this compound to its methyl ester.
Materials:
-
This compound sample
-
10% Boron Trifluoride in Methanol (BF3-Methanol)
-
Anhydrous hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (5 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the this compound sample into a reaction vial.[1]
-
Reagent Addition: Add 2 mL of 10% BF3-Methanol solution to the vial.[1]
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or oven.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Drying: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane solution containing the derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting common issues in the GC-MS analysis of derivatized compounds.
Signaling Pathway
Caption: Simplified pathway of the generation of this compound by gut microbiota and its potential interaction with host signaling pathways.[7][8]
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis [frontiersin.org]
Interference of 3-(m-Methoxyphenyl)propionic acid in colorimetric assays
Welcome to the technical support center for researchers using 3-(m-Methoxyphenyl)propionic acid (m-MPPA). This resource provides guidance on potential interactions of m-MPPA in common colorimetric assays. Given its chemical structure as a phenolic compound, m-MPPA is likely to interfere with assays that are sensitive to reducing agents. This guide offers troubleshooting advice and frequently asked questions to help you obtain accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound (m-MPPA) is a phenolic compound. Phenolic compounds possess antioxidant properties and can act as reducing agents. Many colorimetric assays are based on oxidation-reduction (redox) reactions to produce a colored product. The inherent reducing capacity of m-MPPA can directly react with assay reagents, leading to inaccurate measurements, such as false positives or signal quenching.
Q2: Which colorimetric assays are most likely to be affected by m-MPPA interference?
Based on the reactivity of similar phenolic compounds, the following assays are at high risk for interference:
-
Total Phenolic Content Assays: The Folin-Ciocalteu assay is a prime example, as it measures total reducing capacity, not just phenolics.[1][2]
-
Antioxidant Capacity Assays: Assays like DPPH, ABTS, and FRAP will be affected as they are designed to measure antioxidant activity.
-
Peroxidase-Based Assays: Assays for hydrogen peroxide (e.g., using horseradish peroxidase) can be inhibited by phenolic compounds.[3]
-
Protein Quantification Assays: The Lowry assay is known to be susceptible to interference from phenols.[4] The Bicinchoninic acid (BCA) assay may also be affected, as it relies on the reduction of Cu²⁺.
-
Metabolic Assays: Assays that use coupled enzymatic reactions involving peroxidases, such as the glucose oxidase/peroxidase (GOP) assay, can show interference.[5]
Q3: How can I determine if m-MPPA is interfering with my experiment?
The best approach is to run a series of control experiments. This includes:
-
Compound-only control: Prepare a sample containing only m-MPPA and the assay reagents (without the analyte of interest) to see if the compound itself generates a signal.
-
Spike-and-recovery control: Add a known amount of your analyte to a sample containing m-MPPA and compare the measured value to a sample with the analyte alone. Poor recovery indicates interference.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using m-MPPA in colorimetric assays.
Issue 1: Unexpectedly high background signal in my blank wells.
-
Cause: This is likely due to a direct reaction between m-MPPA and the colorimetric reagent, leading to a false-positive signal. This is common in assays like the Folin-Ciocalteu assay where any reducing substance will react.[1][6]
-
Solution:
-
Run a compound-only control for every concentration of m-MPPA being tested.
-
Subtract the average absorbance of the compound-only control from the corresponding experimental wells.
-
Issue 2: My results show lower-than-expected values or complete signal inhibition.
-
Cause: m-MPPA may be inhibiting an enzyme in a coupled assay system (e.g., horseradish peroxidase) or quenching the colored product.[3]
-
Solution:
-
Reduce m-MPPA Concentration: If possible, lower the concentration of m-MPPA in your experiment to a level where interference is minimized.
-
Change Assay Method: Consider using an alternative assay for your analyte that is based on a different detection principle and is less susceptible to redox interference.
-
Data on Potential Interference
| Concentration of m-MPPA (µM) | Expected Absorbance at 765 nm (Arbitrary Units) |
| 0 (Blank) | 0.05 |
| 10 | 0.15 |
| 25 | 0.30 |
| 50 | 0.55 |
| 100 | 0.90 |
| This data is illustrative and should be confirmed experimentally for this compound. |
Experimental Protocols
Protocol 1: Control for Interference in the Folin-Ciocalteu (F-C) Assay
This protocol is designed to quantify the direct reactivity of m-MPPA with the F-C reagent.
Materials:
-
This compound (m-MPPA) stock solution
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (7.5% w/v)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of m-MPPA in the appropriate solvent (e.g., ethanol or water).
-
To each well of a 96-well plate, add 20 µL of each m-MPPA dilution. Include a solvent-only blank.
-
Add 100 µL of F-C reagent to each well and mix.
-
Incubate for 5 minutes at room temperature.
-
Add 80 µL of 7.5% sodium carbonate solution to each well and mix thoroughly.[7]
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the absorbance at 765 nm.[6]
-
Subtract the absorbance of the blank from all readings. The resulting values represent the direct interference of m-MPPA.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and mitigating interference from m-MPPA.
Caption: Troubleshooting workflow for m-MPPA interference.
Mechanism of Interference in Redox-Based Assays
This diagram illustrates the general mechanism by which a phenolic compound like m-MPPA can interfere in a typical redox-based colorimetric assay.
Caption: General mechanism of redox interference by m-MPPA.
References
- 1. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thorough study of reactivity of various compound classes toward the Folin-Ciocalteu reagent. | Semantic Scholar [semanticscholar.org]
- 3. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting guide for 3-(m-Methoxyphenyl)propionic acid in cell-based assays
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting experiments involving 3-(m-Methoxyphenyl)propionic acid (MMPA) in cell-based assays. Due to the limited specific biological data for MMPA in publicly available literature, this guide focuses on general principles for small molecule compounds, tailored with the known physicochemical properties of MMPA, and provides hypothetical scenarios based on related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent for cell culture use?
This compound (MMPA) is an organic acid and a naturally occurring human metabolite.[1] For cell-based assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into the aqueous cell culture medium.[2]
Q2: I am observing precipitation in my cell culture wells after adding MMPA. What could be the cause?
Precipitation of small molecules in cell culture is a common issue and can arise from several factors:
-
Poor Aqueous Solubility: MMPA is sparingly soluble in water.[3] When a concentrated DMSO stock solution is diluted into the aqueous cell culture medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in the media.
-
High Final DMSO Concentration: While DMSO aids in solubility, high concentrations (typically >0.5%) can be toxic to cells and can also alter the solubility of media components.[4]
-
Interaction with Media Components: MMPA may interact with proteins or salts in the serum or basal medium, leading to the formation of insoluble complexes.
-
Temperature and pH Shifts: Changes in temperature or pH upon addition of the compound to the culture medium can affect its stability and solubility.
Q3: My cells are showing high levels of toxicity even at low concentrations of MMPA. What should I investigate?
Unexpected cytotoxicity can be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (generally below 0.5%). Always include a vehicle-only control in your experimental setup.
-
Compound Instability: MMPA could be degrading in the cell culture medium over the course of the experiment into a more toxic substance. The stability of the compound in your specific media and incubation conditions should be considered.
-
Cell Line Sensitivity: The particular cell line you are using might be highly sensitive to MMPA or its off-target effects.
-
Contamination: Mycoplasma or other microbial contamination can cause unexpected cellular stress and death, which might be exacerbated by the addition of a chemical compound.
Q4: My results are inconsistent between experiments. How can I improve the reproducibility of my assays with MMPA?
Inconsistent results often stem from variations in experimental procedures. To improve reproducibility:
-
Standardize Stock Solution Preparation: Always prepare fresh dilutions of your MMPA stock solution for each experiment. Avoid repeated freeze-thaw cycles of the main stock.
-
Consistent Cell Seeding: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment.
-
Homogenous Compound Distribution: After adding the diluted MMPA to your wells, ensure it is mixed thoroughly but gently to avoid disturbing the cells.
-
Control for Solvent Effects: Always use a consistent final concentration of the solvent in all wells, including controls.
Troubleshooting Guide
Issue 1: Difficulty Dissolving MMPA or Precipitation in Stock Solution
-
Potential Cause: MMPA is a solid at room temperature and may require assistance to fully dissolve.
-
Troubleshooting Steps:
-
Use a high-purity grade of DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and use sonication or vortexing to aid dissolution.[5]
-
Prepare the stock solution at a concentration that ensures complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Issue 2: Unexpected or No Biological Effect Observed
-
Potential Cause: The concentration of MMPA may be suboptimal, the incubation time may be inappropriate, or the compound may not be active in the chosen cell line or assay.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Test a wide range of MMPA concentrations (e.g., from nanomolar to high micromolar) and measure the effect at multiple time points (e.g., 24, 48, 72 hours).
-
Verify Target Expression (if known): If MMPA is being used to target a specific protein or pathway, confirm that your cell line expresses the target at sufficient levels using techniques like Western Blot or qPCR.
-
Use a Positive Control: Include a compound with a known effect on your assay to ensure the assay system is working correctly.
-
Consider a Different Assay: The chosen assay may not be sensitive enough to detect the effects of MMPA. Consider orthogonal assays to measure different cellular endpoints (e.g., proliferation vs. apoptosis).
-
Issue 3: Artifacts in Cell Viability Assays (e.g., MTT, XTT)
-
Potential Cause: Phenolic compounds can sometimes interfere with tetrazolium-based assays like MTT by directly reducing the tetrazolium dye, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Run a No-Cell Control: Incubate MMPA in cell culture medium without cells, then perform the MTT assay. A color change in the absence of cells indicates direct reduction of the dye by the compound.
-
Use an Alternative Viability Assay: If interference is suspected, switch to a non-tetrazolium-based assay, such as one that measures ATP levels (e.g., CellTiter-Glo®), DNA content (e.g., CyQUANT®), or assesses membrane integrity (e.g., trypan blue exclusion).
-
Experimental Protocols
Protocol 1: Preparation of MMPA Stock Solution
-
Weighing: Accurately weigh the desired amount of MMPA powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution and gently warm it in a 37°C water bath if necessary to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
| Parameter | Value | Reference |
| Molecular Weight | 180.20 g/mol | |
| Recommended Solvent | DMSO | [2] |
| Suggested Stock Concentration | 10-50 mM | General Practice |
| Storage Temperature | -20°C or -80°C | [4] |
Table 1: Recommended Parameters for MMPA Stock Solution Preparation.
Protocol 2: General Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MMPA stock solution in fresh cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MMPA. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Potential Signaling Pathways and Experimental Workflows
While specific data on MMPA is scarce, related methoxyphenyl compounds and phenolic acids have been shown to modulate various signaling pathways. Below are hypothetical diagrams illustrating potential mechanisms and workflows for investigating MMPA's effects.
Caption: Hypothetical pathway for MMPA-induced apoptosis, based on effects of similar compounds.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with MMPA.
Caption: A general experimental workflow for characterizing the effects of MMPA in cell-based assays.
References
Technical Support Center: Stability and Storage of 3-(m-Methoxyphenyl)propionic acid
This technical support center provides guidance on the proper storage and handling of 3-(m-Methoxyphenyl)propionic acid to prevent degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For extended storage periods, a temperature of -20°C is advisable, which has been shown to maintain stability for at least two years.[1] For routine laboratory use, storage at room temperature in a tightly sealed container is also acceptable.[2] It is crucial to protect the compound from moisture and light to minimize degradation.
Q2: What types of containers are suitable for storing this compound?
A2: Use well-sealed, airtight containers made of inert materials such as amber glass or a suitable plastic that does not interact with the compound. Amber glass is preferred as it offers protection from light.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should not be stored with strong oxidizing agents.[3] Contact with such agents can lead to oxidative degradation of the molecule. It is also good practice to store it separately from strong bases and excessive heat sources.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a methoxy group on an aromatic ring and a propionic acid side chain, potential degradation pathways include:
-
Oxidation: The methoxy group and the benzene ring are susceptible to oxidation, which could lead to the formation of phenolic or quinone-like structures. The propionic acid side chain could also undergo oxidative decarboxylation.
-
Hydrolysis: The ether linkage of the methoxy group could be susceptible to hydrolysis under strong acidic conditions, potentially yielding a hydroxyl group.[1][4]
-
Photodegradation: Aromatic compounds, especially those with activating groups like methoxy, can be sensitive to light.[5][6] Photodegradation may involve complex radical reactions leading to a variety of degradation products.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the propionic acid side chain is a possible degradation route.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light or air (oxidation). | Store the compound in an amber, airtight container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. |
| Clumping or change in texture | Absorption of moisture. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation due to improper storage or handling. | Review storage conditions (temperature, light, humidity). Check for potential contamination or incompatibility with other stored chemicals. Perform forced degradation studies to identify potential degradants. |
| Loss of assay purity over time | Gradual degradation under the current storage conditions. | For long-term storage, switch to a lower temperature (-20°C). Re-evaluate the suitability of the current storage container and environment. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a substance and to develop stability-indicating analytical methods.[3][7] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. Neutralize the solution with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH. Neutralize the solution with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
Proposed Stability-Indicating HPLC Method
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile). Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Data Presentation
The following table summarizes the recommended conditions for a forced degradation study and the expected, albeit hypothetical, outcomes based on the chemical structure of this compound.
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation | Potential Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 N - 1 N HCl at 60°C | 24 hours | Moderate | 3-(3-Hydroxyphenyl)propionic acid |
| Base Hydrolysis | 0.1 N - 1 N NaOH at 60°C | 24 hours | Minor | Minimal degradation expected |
| Oxidation | 3% - 30% H₂O₂ at RT | 24 hours | Significant | Phenolic derivatives, quinones, products of side-chain cleavage |
| Thermal | 60°C (solid and solution) | 48 hours | Minor | Decarboxylation products |
| Photolytic | ICH Q1B guidelines | As per guidelines | Moderate to Significant | Complex mixture of radical-induced degradation products |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. q1scientific.com [q1scientific.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Resolving Peak Tailing of 3-(m-Methoxyphenyl)propionic acid in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to help researchers, scientists, and drug development professionals resolve peak tailing observed during the analysis of 3-(m-Methoxyphenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in HPLC analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates significant tailing.[3][4] This distortion is a concern because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and lead to poor reproducibility of results.[2][5]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds, peak tailing is often caused by more than one retention mechanism occurring during the separation.[2][6] The most common causes include:
-
Secondary Interactions: The analyte interacts with active sites on the stationary phase, such as residual silanol groups (Si-OH).[1][6] These interactions provide a secondary retention mechanism that can lead to tailing.
-
Analyte Ionization State: If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its ionized (anionic) and un-ionized (neutral) forms.[1][4] These two forms have different retention characteristics, resulting in a broadened, tailing peak.
-
Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[7][8]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening that manifests as peak tailing.[1][7]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is the most critical factor for achieving good peak shape with this acidic analyte. This compound has a pKa value of approximately 4.3-4.7.[9][10][11]
-
If pH is near the pKa (e.g., pH 4-5): The acid will be partially ionized, co-existing in both neutral (R-COOH) and anionic (R-COO⁻) forms, which leads to significant peak tailing.[1][4]
-
To achieve a sharp, symmetrical peak: The mobile phase pH should be adjusted to at least 1.5 to 2 units below the analyte's pKa.[12] For this compound, a pH of 2.5 to 3.0 is ideal. At this low pH, the carboxylic acid is fully protonated (in its neutral form), ensuring a single retention mechanism. Furthermore, a low pH suppresses the ionization of residual silanol groups on the silica-based column, minimizing unwanted secondary interactions.[2][13]
Q4: Can the HPLC column itself be the source of peak tailing?
A4: Yes, the column is a frequent source of peak tailing. Key factors include:
-
Column Chemistry: Older columns, often referred to as "Type A" silica, contain more metal impurities and acidic silanol groups, which are major contributors to peak tailing.[2] Modern, high-purity, end-capped "Type B" silica columns are designed to minimize these active sites.[1][2]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated with sample matrix components, leading to poor peak shape.[3][7]
-
Physical Voids: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing distorted peaks.[6][7]
Q5: Could my HPLC system or sample preparation be causing the peak tailing?
A5: Absolutely. If all peaks in your chromatogram are tailing, it often points to a system-wide issue.
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector cell can cause peaks to broaden and tail.[3] This effect is often more pronounced for early-eluting peaks.[14] Using tubing with a narrow internal diameter can help minimize this.[1]
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can lead to peak distortion.[3][7] It is always best practice to dissolve the sample in the initial mobile phase composition.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[7][8] Try diluting the sample to see if the peak shape improves.
Troubleshooting Guides and Experimental Protocols
This section provides a systematic workflow and a detailed experimental protocol to diagnose and resolve peak tailing for this compound.
Guide 1: Systematic Troubleshooting Workflow
The following workflow provides a logical path to identify the root cause of peak tailing.
Guide 2: Experimental Protocol for Mobile Phase pH Optimization
This protocol details a systematic approach to determine the optimal mobile phase pH to eliminate peak tailing for this compound.
Objective: To identify a mobile phase pH that yields a symmetrical peak (Tailing Factor ≈ 1.0) by ensuring the analyte is in a single, un-ionized state.
Methodology:
-
Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare Mobile Phases:
-
Choose an appropriate organic modifier (e.g., HPLC-grade Acetonitrile) and an acidic additive (e.g., Formic Acid or Phosphoric Acid).
-
Prepare a series of aqueous mobile phase solutions (A) with varying concentrations of the acid to target different pH values. For example:
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase A2: 0.05% Formic Acid in Water (pH ≈ 2.9)
-
Mobile Phase A3: 0.02% Formic Acid in Water (pH ≈ 3.2)
-
Mobile Phase A4: Water with no acid additive (Control)
-
-
The organic mobile phase (B) will be Acetonitrile.
-
-
Chromatographic Analysis:
-
Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set an appropriate isocratic mobile phase composition (e.g., 40% B).
-
Equilibrate the HPLC system with the first mobile phase condition (e.g., 60% A1, 40% B) for at least 15 minutes.
-
Inject a fixed volume (e.g., 5 µL) of the analyte stock solution.
-
Record the chromatogram and calculate the Tailing Factor for the analyte peak.
-
-
Iterative Testing:
-
Repeat step 3 for each of the prepared aqueous phases (A2, A3, A4), ensuring the column is thoroughly re-equilibrated before each new condition.
-
-
Data Analysis:
-
Compile the Tailing Factor values for each mobile phase pH.
-
Identify the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [9][15] |
| Molecular Weight | 180.20 g/mol | [9][15] |
| pKa (strongest acidic) | ~4.3 - 4.7 | [9][10][11] |
Table 2: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Analyte State (R-COOH) | Silanol Group State (Si-OH) | Expected Peak Shape |
| pH > 5.0 | Mostly ionized (R-COO⁻) | Mostly ionized (SiO⁻) | Poor (significant tailing) |
| pH ≈ 4.5 | Mixture of ionized and un-ionized | Partially ionized | Poor (severe tailing/broadening) |
| pH < 3.0 | Fully un-ionized (neutral) | Fully protonated (neutral) | Good (symmetrical peak) |
Visualizing Chemical Interactions
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH resolves the issue.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. chromacademy.com [chromacademy.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. restek.com [restek.com]
- 9. phytohub.eu [phytohub.eu]
- 10. Page loading... [guidechem.com]
- 11. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. labcompare.com [labcompare.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 3-(m-Methoxyphenyl)propionic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with 3-(m-Methoxyphenyl)propionic acid (MMPA).
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our animal models. What are the potential reasons?
A1: Low and variable oral bioavailability of phenolic acids like MMPA can be attributed to several factors:
-
Poor Aqueous Solubility: MMPA has limited water solubility, which can hinder its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation. This is a common issue for phenolic compounds.
-
Efflux by Transporters: MMPA might be a substrate for efflux transporters like P-glycoprotein in the intestinal tract, which actively pump the compound back into the gut lumen.
-
Instability: The compound may degrade in the acidic environment of the stomach or be metabolized by gut microbiota before it can be absorbed.
Q2: What general strategies can we employ to enhance the bioavailability of MMPA?
A2: Several formulation strategies can be explored to improve the in vivo performance of MMPA:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds like MMPA.
-
Amorphous Solid Dispersions: Dispersing MMPA in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its solubility and dissolution.
-
Use of Permeation Enhancers: Co-administration with substances that can transiently open the tight junctions between intestinal epithelial cells may increase absorption.
-
Inhibition of Metabolism/Efflux: Co-formulating with inhibitors of metabolic enzymes (e.g., cytochrome P450 enzymes) or efflux transporters (e.g., piperine) can increase the fraction of the drug that reaches systemic circulation.
Q3: Are there any known signaling pathways that this compound might interact with?
A3: Currently, there is a lack of direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, studies on the structurally similar isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have shown interaction with the G-protein coupled receptor 41 (GPR41). It is plausible that MMPA may interact with similar pathways, but this requires experimental verification.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between subjects.
-
Possible Cause: Inconsistent dosing, food effects, or physiological differences between animals.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure consistent oral gavage technique and vehicle volume for all animals.
-
Control for Food Effects: Fast animals overnight before dosing, as food can significantly impact the absorption of many compounds.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual physiological variability.
-
Issue 2: No detectable or very low plasma concentrations of MMPA.
-
Possible Cause: Poor formulation, rapid metabolism, or analytical method not sensitive enough.
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different formulation strategies as outlined in the FAQs to improve solubility and dissolution.
-
Assess Pre-systemic Metabolism: Conduct an in vitro metabolism study using liver microsomes to understand the metabolic stability of MMPA.
-
Improve Analytical Sensitivity: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving the extraction procedure or optimizing mass spectrometry parameters.
-
Issue 3: Inconsistent results from in vitro dissolution testing.
-
Possible Cause: Inappropriate dissolution medium, inadequate agitation, or physical changes in the formulation.
-
Troubleshooting Steps:
-
Use Biorelevant Media: Employ dissolution media that mimic the pH and composition of gastrointestinal fluids (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Optimize Agitation Speed: The agitation rate in the dissolution apparatus should be carefully selected to reflect in vivo conditions without causing excessive shear.
-
Assess Physical Stability: For amorphous solid dispersions, check for any signs of recrystallization during the dissolution study using techniques like polarized light microscopy or X-ray diffraction.
-
Quantitative Data
| Parameter | Value (Mean ± SD) | Conditions |
| Cmax (intact HMPA) | 2.6 ± 0.4 nmol/mL | Oral administration of 10 mg/kg HMPA |
| Tmax (intact HMPA) | 15 min | Oral administration of 10 mg/kg HMPA |
| Cmax (sulfated HMPA) | 3.6 ± 0.9 nmol/mL | Oral administration of 10 mg/kg HMPA |
| Cmax (glucuronidated HMPA) | 0.55 ± 0.09 nmol/mL | Oral administration of 10 mg/kg HMPA |
| Absorption Ratio | ≥1.2% | Oral administration of 10 mg/kg HMPA |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Acclimatization: Acclimate animals for at least one week prior to the experiment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Suspension (for baseline): Suspend MMPA in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Enhanced Formulation (Example: SEDDS): Prepare a self-emulsifying drug delivery system by dissolving MMPA in a mixture of oil (e.g., Labrafil M 1944 CS), surfactant (e.g., Kolliphor RH 40), and co-surfactant (e.g., Transcutol HP). The exact ratio of these components should be optimized based on formulation development studies.
-
-
Dosing:
-
Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
For intravenous administration (to determine absolute bioavailability), dissolve MMPA in a suitable vehicle (e.g., saline with a co-solvent like PEG 400) and administer via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or saphenous vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Quantification of MMPA in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of MMPA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
MMPA: Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.
-
Internal Standard: Determine the precursor and product ions for the internal standard.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
Validation & Comparative
A Comparative Analysis of 3-(m-Methoxyphenyl)propionic Acid and Its Isomers: An Uncharted Territory in Biological Activity
Despite the structural similarities and the established biological relevance of related phenolic compounds, a direct comparative analysis of the biological activities of 3-(m-methoxyphenyl)propionic acid and its ortho- and para-isomers remains a significant gap in scientific literature. Extensive searches for quantitative experimental data directly comparing these three isomers have yielded no specific results, precluding a detailed, data-driven comparison of their antioxidant, antimicrobial, cytotoxic, or anti-inflammatory properties.
While the broader class of arylpropionic acids, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs), has been extensively studied, the specific isomers of 3-methoxyphenyl)propionic acid have received surprisingly little individual attention in comparative research. The position of the methoxy group on the phenyl ring is theoretically expected to influence the molecule's electronic properties, steric hindrance, and overall three-dimensional shape. These factors are critical determinants of how a molecule interacts with biological targets such as enzymes and receptors, and thus would be expected to lead to variations in biological activity among the ortho-, meta-, and para-isomers.
For instance, in other classes of substituted aromatic compounds, the position of a substituent is known to dramatically alter biological effects. Studies on similarly structured molecules, such as methoxy-substituted chalcones and isoamphipathic antibacterial agents, have demonstrated that isomeric positioning can significantly impact cytotoxicity and antimicrobial selectivity. This precedent strongly suggests that 3-(o-methoxyphenyl)propionic acid, this compound, and 3-(p-methoxyphenyl)propionic acid would likely exhibit distinct biological profiles.
However, at present, the scientific community awaits empirical studies to confirm and quantify these expected differences. Without such studies, it is not possible to construct a quantitative comparison of their biological activities, detail the experimental protocols used for their evaluation, or delineate any associated signaling pathways.
The Path Forward: A Call for Research
The absence of comparative data highlights a clear opportunity for future research. A systematic investigation into the biological activities of these three isomers would be a valuable contribution to the fields of medicinal chemistry and drug discovery. Such research would likely involve a battery of standardized in vitro assays to assess:
-
Antioxidant Activity: Utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to quantify and compare the free radical scavenging capabilities of each isomer.
-
Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC) of each isomer against a panel of pathogenic bacteria and fungi to compare their antimicrobial potency.
-
Cytotoxic Activity: Employing assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of each isomer on various cancer cell lines.
-
Anti-inflammatory Activity: Investigating the ability of each isomer to inhibit key inflammatory mediators, for example, by measuring the production of nitric oxide (NO) or prostaglandins in stimulated macrophage cell lines.
Below is a conceptual workflow for how such a comparative study might be designed.
Figure 1. A proposed experimental workflow for the comparative analysis of the biological activities of 3-(methoxyphenyl)propionic acid isomers.
The data generated from such a research program would be invaluable for understanding the structure-activity relationships of this group of compounds and could guide the design of new therapeutic agents. Until such research is conducted and published, a comprehensive and objective comparison guide on the biological activities of this compound and its isomers remains an endeavor for future scientific exploration.
A Comparative Analysis of 3-(m-Methoxyphenyl)propionic Acid and Other Phenolic Acids in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of 3-(m-Methoxyphenyl)propionic acid against other notable phenolic acids, supported by experimental data from various in vitro antioxidant assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Introduction to this compound and Phenolic Antioxidants
Phenolic acids are a prominent class of secondary metabolites found in plants, recognized for their significant antioxidant properties.[1] Their capacity to scavenge free radicals and modulate cellular signaling pathways makes them a key area of interest for therapeutic agent development.[1] The antioxidant efficacy of these compounds is intrinsically linked to their chemical structure, especially the number and arrangement of hydroxyl groups on the aromatic ring.[1]
It is important to clarify a point of nomenclature. While this guide specifies "this compound," the vast majority of scientific literature on antioxidant activity focuses on its isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid .[2] HMPA is a primary metabolite of ferulic acid, a widely studied and potent antioxidant.[3] Given the limited data on the "meta" isomer's antioxidant capacity, this guide will focus on the well-documented properties of HMPA (dihydroferulic acid) as a representative of this chemical class and for a more meaningful comparison with other phenolic acids.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of phenolic acids can be evaluated using various assays that measure different facets of their radical scavenging and reducing capabilities. The following table summarizes the antioxidant activities of HMPA (dihydroferulic acid) and other common phenolic acids as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
| Phenolic Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (TEAC) | FRAP Assay (µM Fe(II)/g) |
| Dihydroferulic Acid (HMPA) | Data Not Available | Superior to Ferulic Acid[2] | Data Not Available |
| Gallic Acid | 8.5[1] | 1.08[1] | 850[1] |
| Caffeic Acid | 12.2[1] | 0.95[1] | 750[1] |
| Ferulic Acid | 35.55[4] | - | - |
| Protocatechuic Acid | 125.18[4] | - | High Activity[5] |
| Vanillic Acid | - | - | Low Activity[5] |
| p-Coumaric Acid | - | - | Low Activity[5] |
| Ascorbic Acid (Standard) | 10.1[1] | 1.00[1] | 800[1] |
Note: The values presented are representative and can vary based on specific experimental conditions. A lower IC50 value in the DPPH assay indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity. Data for Dihydroferulic Acid (HMPA) is qualitative in some cases due to a lack of side-by-side comparative studies with a broad range of phenolic acids.
Experimental Protocols
Accurate and reproducible methodologies are crucial for the comparative assessment of antioxidant activity. Below are detailed protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]
Materials:
-
DPPH solution (0.1 mM in methanol)[1]
-
Methanol[1]
-
Test compounds (phenolic acids)
-
Standard (e.g., Ascorbic acid or Trolox)[1]
-
96-well microplate[1]
-
Microplate reader[1]
Procedure:
-
Prepare serial dilutions of the test compounds and the standard in methanol.[1]
-
Add 100 µL of the 0.1 mM DPPH solution to each well of a 96-well microplate.[1]
-
Add 100 µL of the sample or standard solutions to the respective wells. For the blank, add 100 µL of methanol.[1]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[6]
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate Buffered Saline (PBS) or ethanol
-
Test compounds
-
Standard (e.g., Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the Trolox standard.
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the sample or standard solutions to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[7]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Standard (e.g., FeSO₄ or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]
-
Warm the FRAP reagent to 37°C before use.
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.[1]
-
Add 20 µL of the sample, standard, or blank (distilled water) to the respective wells.[1]
-
Incubate the plate at 37°C for 4 minutes.[1]
-
Measure the absorbance at 593 nm.[1]
-
The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., FeSO₄) and expressed as µM Fe(II) equivalents per gram of the sample.
Signaling Pathways in Antioxidant Action
Beyond direct radical scavenging, phenolic acids exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain bioactive compounds like phenolic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[8][9] Ferulic acid has been shown to induce HO-1 expression via the activation of Nrf2.[10] As a major metabolite, dihydroferulic acid (HMPA) is also implicated in modulating these protective cellular mechanisms.[3]
Caption: Nrf2-ARE antioxidant signaling pathway activated by phenolic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of the Anti-inflammatory Effects of 3-(m-Methoxyphenyl)propionic Acid and Alternatives
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of 3-(m-Methoxyphenyl)propionic acid, with a comparative assessment against established and natural anti-inflammatory agents.
Disclaimer: Direct experimental data on the anti-inflammatory effects of this compound is limited in the currently available scientific literature. This guide therefore presents data on structurally similar compounds, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), as surrogates to provide insights into its potential activities. These compounds share a core methoxyphenylpropionic acid structure and are presented here for comparative purposes.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound is a compound of interest due to its structural relation to other known anti-inflammatory molecules. This guide provides a comparative analysis of its potential anti-inflammatory effects, drawing on data from its close structural analogs, and contrasts its performance with a standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, and natural alternatives like curcumin and ginger.
Comparative Performance Data
The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant effects of the methoxyphenylpropionic acid analogs and the selected alternative compounds.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Assay | Target/Cell Line | IC50 / % Inhibition |
| HDMPPA | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Significantly suppressed at 50 and 100 µM[1] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated BV2 microglia | Significantly suppressed at 50 and 100 µM[1] | |
| Ibuprofen | COX-1 Inhibition | In vitro | 13 µM[2] |
| COX-2 Inhibition | In vitro | Potent, noncompetitive inhibitor[3] | |
| Curcumin | TNF-α Production | LPS-stimulated human monocytic macrophage cell line (Mono Mac 6) | Inhibited at 5 µM[4] |
| IL-1β Production | LPS-stimulated human monocytic macrophage cell line (Mono Mac 6) | Inhibited at 5 µM[4] | |
| Ginger (6-Shogaol) | Superoxide Scavenging | Human polymorphonuclear neutrophils (PMNs) | 0.85 µM[1] |
| Hydroxyl Radical Scavenging | Human polymorphonuclear neutrophils (PMNs) | 0.72 µM[1] |
Table 2: Antioxidant Activity
| Compound | Assay | Key Finding |
| HMPA | Plasma Reactive Oxygen Metabolites | Significantly decreased in mice administered 50 or 500 mg/kg/day for 14 days[5] |
| Plasma Nitrite/Nitrate Levels | High-dose (500 mg/kg/day) HMPA significantly reduced the increase induced by exhaustive exercise in mice[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Inhibition of Nitric Oxide (NO) Production in BV2 Microglia (HDMPPA)
This protocol is based on the methodology used to assess the anti-inflammatory effects of HDMPPA on lipopolysaccharide (LPS)-stimulated microglial cells.[1]
1. Cell Culture and Treatment:
-
BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of HDMPPA for 30 minutes.
-
Inflammation is induced by adding LPS (500 ng/mL) to the cell culture medium.
-
The cells are then incubated for 24 hours.
2. Nitrite Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
Inhibition of Prostaglandin E2 (PGE2) Production (HDMPPA)
This protocol outlines the measurement of PGE2 levels in cell culture supernatants following treatment with HDMPPA.[1]
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the NO inhibition assay.
2. PGE2 Measurement (ELISA):
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a commercial Prostaglandin E2 ELISA kit.[4][6][7][8][9]
-
The assay is performed according to the manufacturer's instructions, which typically involves a competitive immunoassay format.
-
The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the PGE2 concentration is calculated based on a standard curve.
Measurement of Plasma Reactive Oxygen Metabolites (HMPA)
This in vivo protocol is designed to assess the antioxidant effects of HMPA in a mouse model.[5]
1. Animal Treatment:
-
Male C57BL/6 mice are orally administered with HMPA solution (e.g., 50 or 500 mg/kg/day) or a vehicle control for a specified period (e.g., 14 days).
2. Sample Collection:
-
Blood samples are collected from the mice.
-
Plasma is separated by centrifugation.
3. d-ROMs Test:
-
The levels of reactive oxygen metabolites (d-ROMs) in the plasma are measured using a commercially available kit.
-
The test is based on the principle that hydroperoxides in the plasma, in the presence of a chromogen and an acidic buffer, generate colored radicals that can be quantified spectrophotometrically.
-
The absorbance is read at a specific wavelength (e.g., 505 nm), and the results are expressed in Carratelli units (CARR U), where 1 CARR U corresponds to 0.08 mg/dL of hydrogen peroxide.[10]
Cellular Reactive Oxygen Species (ROS) Detection
This is a general protocol for measuring intracellular ROS levels using a fluorescent probe.[1][2][11][12][13]
1. Cell Preparation and Staining:
-
Cells are cultured and treated with the test compound and/or an oxidative stress-inducing agent.
-
The cells are then washed with a suitable buffer (e.g., PBS).
-
The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or a proprietary dye like ROS Deep Red, in the dark.
-
Inside the cell, esterases cleave the acetate groups, and the non-fluorescent product is oxidized by ROS to a highly fluorescent compound (DCF or the corresponding fluorescent product of the proprietary dye).
2. Fluorescence Measurement:
-
The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF; Ex/Em = 650/675 nm for ROS Deep Red).
-
The fluorescence intensity is proportional to the level of intracellular ROS.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of the methoxyphenylpropionic acid analogs and the comparative compounds are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory action of HDMPPA.
Caption: A generalized workflow for in vitro screening of anti-inflammatory compounds.
Conclusion
While direct experimental validation for the anti-inflammatory effects of this compound is not yet widely available, the data from its structural analogs, HDMPPA and HMPA, suggest a potential for anti-inflammatory and antioxidant activities. HDMPPA has been shown to inhibit key inflammatory mediators such as NO and PGE2, likely through the suppression of NF-κB and MAPK signaling pathways. HMPA demonstrates antioxidant properties by reducing systemic oxidative stress markers.
In comparison, ibuprofen acts as a potent inhibitor of COX enzymes, directly blocking prostaglandin synthesis. Natural compounds like curcumin and ginger exhibit broad anti-inflammatory effects by modulating multiple signaling pathways and scavenging reactive oxygen species.
Further research, including direct in vitro and in vivo studies on this compound, is necessary to conclusively determine its anti-inflammatory efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations. Researchers are encouraged to utilize these methodologies to validate the potential of this and other novel anti-inflammatory candidates.
References
- 1. antbioinc.com [antbioinc.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Protocol Griess Test [protocols.io]
- 4. arborassays.com [arborassays.com]
- 5. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. japsonline.com [japsonline.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
Unraveling the Structure-Activity Relationship of 3-(m-Methoxyphenyl)propionic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the meticulous exploration of chemical scaffolds and their analogs to understand the intricate dance between molecular structure and biological activity. This guide provides a comparative analysis of 3-(m-methoxyphenyl)propionic acid derivatives, focusing on their potential as anticancer and anti-inflammatory agents. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, we aim to furnish researchers with a valuable resource to inform future drug design and development endeavors.
Comparative Analysis of Biological Activity
Table 1: Anticancer Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Cell Line | Activity Type | IC50 (µM) | Reference |
| (E)-3-(3-methoxyphenyl)propenoic acid | - | Anti-angiogenic | - | [1] |
| 1,3,4-Thiadiazole with 3-methoxyphenyl substituent | MCF-7, MDA-MB-231 | Weak anticancer | >100 |
Note: The data for direct derivatives of this compound with specific IC50 values for anticancer activity is limited in the reviewed literature. The table includes related compounds to provide a broader context.
Table 2: Anti-inflammatory Activity of Arylpropionic Acid Derivatives
| Compound/Derivative | Assay | Activity Type | Inhibition (%) / IC50 (µM) | Reference |
| Arylpropionic acid amides | Carrageenan-induced paw edema | Anti-inflammatory | 36.13% to 90% | [2] |
| Non-carboxylic analogues of arylpropionic acid | Carrageenan-induced rat paw edema | Anti-inflammatory | Comparable to hydrocortisone | [3] |
Note: This table highlights the anti-inflammatory potential of the broader class of arylpropionic acids, suggesting a promising avenue for the investigation of this compound derivatives.
Key Signaling Pathways
The biological activities of many arylpropionic acid derivatives, particularly their anti-inflammatory effects, are often linked to the modulation of key signaling pathways involved in inflammation. One of the most critical is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Experimental Protocols
To facilitate the comparison and further investigation of this compound derivatives, detailed experimental protocols for key assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): a control group, a reference drug group, and groups for different doses of the test compounds.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.
Conclusion
This guide provides a foundational overview of the structure-activity relationship of this compound derivatives, with a focus on their potential anticancer and anti-inflammatory activities. While the currently available data is not exhaustive, it suggests that this chemical scaffold holds promise for the development of novel therapeutic agents. The provided experimental protocols and the visualized signaling pathway offer a practical framework for researchers to build upon, encouraging further systematic investigation into this interesting class of compounds. Future studies focusing on the synthesis and evaluation of a diverse library of these derivatives are crucial to fully elucidate their therapeutic potential and to establish a comprehensive structure-activity relationship.
References
- 1. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Cross-Reactivity of 3-(m-Methoxyphenyl)propionic Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Immunoassays are powerful bioanalytical methods that rely on the specific binding of an antibody to its target antigen to quantify a substance of interest.[1] Their specificity, high-throughput capabilities, and sensitivity make them invaluable in various fields, including disease diagnosis and therapeutic drug monitoring.[1] However, a significant challenge in immunoassay development is the potential for cross-reactivity, which occurs when an antibody binds to molecules that are structurally similar to the target analyte.[2][3] This can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte concentration.[3]
The analytical specificity, or cross-reactivity, of an immunoassay indicates how the assay responds to other substances relative to the intended analyte.[4] Understanding and characterizing cross-reactivity is a critical validation step in the development of reliable immunoassays.[2]
The Principle of Immunoassay Cross-Reactivity
In a competitive immunoassay, an unlabeled antigen in a sample competes with a labeled antigen for a limited number of antibody binding sites.[1] Cross-reactivity in this format means that a substance structurally similar to the target analyte can also bind to the antibody, displacing the labeled antigen and generating a signal that is falsely attributed to the target analyte.
Hypothetical Cross-Reactivity Data for 3-(m-Methoxyphenyl)propionic Acid
The following table illustrates how cross-reactivity data for 3-MPPA would be presented. This data is hypothetical and serves as a template for researchers conducting these experiments. The cross-reactivity is calculated as the percentage of the concentration of the cross-reacting compound that gives the same response as a certain concentration of the target analyte.
The formula for calculating percent cross-reactivity is: % Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Table 1: Hypothetical Cross-Reactivity of 3-MPPA and Related Compounds in an Immunoassay for Analyte X
| Compound Tested | Structure | Concentration at 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity |
| Analyte X (Target) | [Structure of Analyte X] | 10 | 100% |
| This compound | [Structure of 3-MPPA] | 500 | 2% |
| 3-Phenylpropionic acid | [Structure of 3-Phenylpropionic acid] | 1000 | 1% |
| m-Methoxyphenylacetic acid | [Structure of m-Methoxyphenylacetic acid] | 250 | 4% |
| Unrelated Compound A | [Structure of Unrelated Compound A] | >10,000 | <0.1% |
| Unrelated Compound B | [Structure of Unrelated Compound B] | >10,000 | <0.1% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols for Assessing Cross-Reactivity
A detailed and standardized protocol is essential for generating reliable cross-reactivity data. The following outlines a typical workflow for an enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.
Materials and Reagents
-
High-binding 96-well microplates
-
Target analyte standard
-
This compound and other potential cross-reactants
-
Specific antibody (e.g., monoclonal or polyclonal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
Experimental Workflow
The following diagram illustrates the key steps in an experimental workflow for determining immunoassay cross-reactivity.
Detailed Method
-
Plate Coating: Microplate wells are coated with the capture antibody or antigen-protein conjugate diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed to remove unbound coating material.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant, including 3-MPPA.
-
Add the standards and test compounds to the wells.
-
Add a fixed concentration of the enzyme-labeled antigen (for competitive ELISA) or the primary antibody.
-
Incubate for a specified time to allow for competitive binding.
-
-
Washing: The plate is washed to remove unbound substances.
-
Signal Generation:
-
If an enzyme-labeled antigen was used, proceed to substrate addition.
-
If an unlabeled primary antibody was used, add the enzyme-conjugated secondary antibody and incubate. Then wash the plate.
-
-
Substrate Addition: Add the enzyme substrate to the wells and incubate until sufficient color develops.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the concentration for the target analyte and each potential cross-reactant to generate dose-response curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the formula provided earlier.
-
Conclusion
The evaluation of cross-reactivity is a fundamental aspect of immunoassay validation, ensuring the accuracy and reliability of the results.[2] For a compound like this compound, which may be present in biological samples as a metabolite or for other reasons, it is imperative to assess its potential interference in any relevant immunoassay. By following a rigorous experimental protocol as outlined in this guide, researchers can generate the necessary data to characterize the specificity of their assays. The choice of highly specific antibodies, such as monoclonal antibodies, can help to minimize cross-reactivity.[2][5] The provided templates for data presentation and experimental workflow serve as a valuable resource for scientists and drug development professionals in this endeavor.
References
- 1. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Drug Immunoassays - Creative Diagnostics [creative-diagnostics.com]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. myadlm.org [myadlm.org]
A Comparative Analysis of Synthetic Routes for 3-(m-Methoxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
3-(m-Methoxyphenyl)propionic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its preparation can be approached through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and accessibility of starting materials. This guide provides a comparative analysis of three primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Perkin Reaction followed by Hydrogenation | Route 3: Grignard Reaction and Reduction |
| Starting Material | 3-Methoxycinnamic acid | m-Methoxybenzaldehyde, Acetic Anhydride | m-Methoxybromobenzene, Propionitrile |
| Key Reactions | Catalytic Hydrogenation | Perkin Condensation, Catalytic Hydrogenation | Grignard Reaction, Clemmensen/Wolff-Kishner Reduction |
| Overall Yield | Quantitative[1] | Moderate to High | Moderate |
| Reaction Steps | 1 | 2 | 2 |
| Purity of Final Product | High | High (with purification) | Moderate (requires significant purification) |
| Key Reagents & Conditions | H₂, 10% Pd/C, Methanol, Room Temp.[1] | Sodium Acetate, High Temp. (Perkin); H₂, Pd/C (Hydrogenation) | Mg, THF (Grignard); Zn(Hg), HCl or H₂NNH₂, KOH (Reduction) |
| Advantages | High yield, clean reaction, mild conditions for hydrogenation. | Readily available starting materials. | Utilizes common and accessible organometallic chemistry. |
| Disadvantages | Relies on the availability of the unsaturated precursor. | Perkin reaction requires high temperatures and can have moderate yields. | Grignard reagents are moisture-sensitive; reduction step can be harsh. |
Synthetic Route Diagrams
Below are the visual representations of the discussed synthetic pathways, generated using the DOT language.
Caption: Catalytic Hydrogenation of 3-Methoxycinnamic acid.
Caption: Perkin Reaction followed by Hydrogenation.
Caption: Grignard Reaction followed by Reduction.
Experimental Protocols
Route 1: Catalytic Hydrogenation of 3-Methoxycinnamic Acid
This route offers a direct and high-yielding conversion of the corresponding unsaturated acid to the desired product.
Procedure:
-
3-Methoxycinnamic acid (3.56 g, 19.98 mmol) is dissolved in methanol (100 mL) in a suitable reaction flask.[1]
-
To this solution, 10% Palladium on charcoal (Pd/C) catalyst (0.44 g) is carefully added.[1]
-
The reaction vessel is evacuated and backfilled with hydrogen gas (typically using a balloon).
-
The mixture is stirred vigorously at room temperature for 12 hours under a hydrogen atmosphere.[1]
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethyl acetate (3 x 30 mL).[1]
-
The combined filtrates are concentrated under reduced pressure to yield this compound as a brown, low-melting solid (3.59 g, quantitative yield).[1]
-
The product can be further purified by recrystallization if necessary.
Characterization Data:
-
¹H NMR (CDCl₃, 600 MHz): δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz).[1]
-
¹³C NMR (CDCl₃, 150 MHz): δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6.[1]
Route 2: Perkin Reaction followed by Hydrogenation
This two-step route starts from the more readily available m-methoxybenzaldehyde. The Perkin reaction is a classic method for the synthesis of cinnamic acids.[2][3][4]
Step 1: Synthesis of 3-Methoxycinnamic Acid (Perkin Reaction)
-
A mixture of m-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq) is heated at 180 °C for 5-8 hours.
-
The reaction mixture is then cooled and poured into water, followed by acidification with concentrated hydrochloric acid.
-
The precipitated crude 3-methoxycinnamic acid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).
Step 2: Hydrogenation of 3-Methoxycinnamic Acid The procedure is identical to that described in Route 1 .
Route 3: Grignard Reaction and Reduction
This route builds the carbon skeleton through a Grignard reaction, followed by a reduction of the resulting ketone.
Step 1: Synthesis of 3-Methoxypropiophenone
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.0 eq) and a crystal of iodine are placed.[5]
-
A solution of m-methoxybromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.[5]
-
The Grignard reagent is cooled in an ice bath, and a solution of propionitrile (1.0 eq) in anhydrous THF is added dropwise.[5]
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then carefully quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid.[5]
-
The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 3-methoxypropiophenone is purified by vacuum distillation or column chromatography.
Step 2: Reduction of 3-Methoxypropiophenone The ketone can be reduced to the corresponding alkane (and subsequent oxidation of the terminal methyl group to a carboxylic acid is implied, or a different strategy to install the propionic acid moiety would be needed). A more direct approach would be a Clemmensen or Wolff-Kishner reduction of a propiophenone precursor that already contains the carboxylic acid functionality, though this is not directly described in the initial search results. For the reduction of the ketone to the methylene group, the following general procedures can be applied:
-
Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate (H₂NNH₂·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.
Following the reduction of the ketone, the resulting 1-methoxy-3-propylbenzene would require further synthetic steps to introduce the carboxylic acid group, making this a less direct route to the target molecule as initially conceived. A more plausible Grignard-based route would involve reaction with a three-carbon electrophile that already contains a protected carboxylic acid or a group that can be converted to one.
Conclusion
For the synthesis of this compound, the catalytic hydrogenation of 3-methoxycinnamic acid (Route 1) stands out as the most efficient and high-yielding method, provided the starting material is available. The reaction is clean, proceeds under mild conditions, and gives a quantitative yield of the desired product.
The Perkin reaction followed by hydrogenation (Route 2) is a viable alternative when starting from the more common m-methoxybenzaldehyde. While it involves an additional step and the Perkin reaction itself can require harsh conditions and result in moderate yields, it offers a practical approach from readily accessible precursors.
The Grignard reaction-based approach (Route 3) is a fundamental organometallic strategy. However, as outlined, the synthesis of 3-methoxypropiophenone and its subsequent reduction to the final product is a multi-step process with potential challenges in each step, including the sensitivity of the Grignard reagent and the harsh conditions of the reduction, making it a less favorable route in terms of overall efficiency and yield for this specific target molecule.
Researchers should select the most appropriate route based on the availability of starting materials, desired scale of the reaction, and the laboratory equipment at their disposal.
References
- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 2. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
Benchmarking 3-(m-Methoxyphenyl)propionic Acid Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(m-Methoxyphenyl)propionic acid is a small organic molecule whose biological activities are not yet extensively characterized in publicly available literature. However, its structural resemblance to the class of arylpropionic acids—a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs)—suggests a potential for inhibitory activity against key enzymes in the inflammatory cascade. This guide provides a framework for benchmarking this compound against known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical targets in inflammation and other disease processes.
While direct experimental data on the enzyme inhibitory potency of this compound is not currently available, this document outlines the rationale for its potential targets, presents established benchmark inhibitors for comparison, and provides detailed experimental protocols for its evaluation.
Hypothesized Enzyme Targets and Rationale
Based on its chemical structure, this compound is a plausible candidate for inhibition of the following enzyme families:
-
Cyclooxygenases (COX-1 and COX-2): As an arylpropionic acid derivative, it shares a core structural motif with common NSAIDs like ibuprofen and naproxen, which are known to inhibit COX enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Lipoxygenases (e.g., 5-LOX): These enzymes catalyze the conversion of arachidonic acid to leukotrienes, another class of potent inflammatory mediators. Some compounds with structures related to propionic acids have been shown to inhibit lipoxygenases.
The following diagram illustrates the central role of COX and LOX enzymes in the arachidonic acid signaling pathway.
Reproducibility of Published Data on 3-(m-Methoxyphenyl)propionic Acid: A Comparative Analysis
Researchers and drug development professionals seeking reproducible, quantitative data on the biological and chemical performance of 3-(m-Methoxyphenyl)propionic acid will find a notable scarcity of publicly available information. While this compound is documented as a naturally occurring human metabolite and an intermediate in pharmaceutical synthesis, comprehensive studies detailing its specific bioactivity and comparing it with other alternatives are not readily found in the scientific literature.
This guide aims to address this information gap by summarizing the available data for this compound and providing a comparative context with closely related analogs for which more extensive research is accessible. The focus will be on presenting the limited data for the target compound and then drawing comparisons with analogs that have been studied for their anti-inflammatory and other biological effects.
Chemical and Physical Properties
This compound is an organic acid with the chemical formula C₁₀H₁₂O₃.[1] It is recognized as a human metabolite found in urine.[2] Its basic chemical properties are available in various chemical databases.
Available Data and Comparison with Analogs
While direct quantitative biological data for this compound is sparse, research on structurally similar compounds provides insights into its potential activities. Arylpropionic acid derivatives, as a class, are well-known for their anti-inflammatory properties, with ibuprofen being a prominent example.[3]
To offer a comparative perspective, this guide presents data on two related compounds: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) and 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) . These compounds share the core 3-phenylpropionic acid structure with a methoxy group, but with additional hydroxyl or methoxy substitutions on the phenyl ring.
Anti-Inflammatory Activity
Studies on HDMPPA, an active component in Korean cabbage kimchi, have demonstrated significant anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), key mediators of inflammation.[4] It also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Table 1: Anti-Inflammatory Effects of HDMPPA on LPS-Stimulated BV2 Microglia [4]
| Biomarker | Effect of HDMPPA |
| Nitric Oxide (NO) Production | Significantly suppressed |
| Prostaglandin E2 (PGE₂) Production | Significantly suppressed |
| iNOS Expression | Suppressed |
| COX-2 Expression | Suppressed |
| TNF-α Secretion | Attenuated |
| IL-1β Secretion | Attenuated |
Note: This data is for HDMPPA, a structural analog of this compound.
The anti-inflammatory actions of HDMPPA are attributed to its ability to block the NF-κB, MAPKs, and PI3K/Akt signaling pathways.[4]
Metabolic Effects
Research on HMPA, a metabolite of dietary polyphenols, has revealed its role in metabolic regulation. Studies have shown that HMPA can improve hepatic lipid metabolism through the activation of the GPR41 receptor.[5][6][7] It has also been investigated for its effects on enhancing muscle grip strength and inhibiting protein catabolism after exhaustive exercise.[8]
Experimental Protocols
Anti-Inflammatory Activity Assay in BV2 Microglial Cells[4]
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., HDMPPA) for a specified time.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production is measured in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE₂): PGE₂ levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Western Blot Analysis: The expression levels of proteins such as iNOS and COX-2 in the cell lysates are determined by Western blotting.
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines like TNF-α and IL-1β in the culture supernatant are measured by ELISA.
Signaling Pathway Visualization
The anti-inflammatory effects of arylpropionic acid derivatives are often mediated through the inhibition of the cyclooxygenase (COX) pathway, which is central to the production of prostaglandins from arachidonic acid.
Caption: Inhibition of the COX pathway by arylpropionic acids.
Conclusion
The available scientific literature lacks reproducible, quantitative performance data specifically for this compound. While its existence as a human metabolite is noted, its biological activities have not been extensively characterized. In contrast, structurally similar compounds like HDMPPA and HMPA have demonstrated significant anti-inflammatory and metabolic regulatory properties. The experimental protocols and signaling pathway information presented for these analogs can serve as a valuable reference for researchers interested in investigating the potential therapeutic effects of this compound. Further research is warranted to elucidate the specific biological profile of this compound and to enable direct comparisons with other NSAIDs and bioactive molecules.
References
- 1. This compound | C10H12O3 | CID 66336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(m-Methoxyphenyl)propionic Acid: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(m-Methoxyphenyl)propionic acid, ensuring compliance and minimizing environmental impact.
Pre-Disposal and Handling
Before beginning the disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation of any dust.
Quantitative Data for Disposal
Currently, specific quantitative limits for the disposal of this compound, such as permissible concentrations in waste streams, are not publicly available. Disposal procedures are primarily guided by local, state, and federal regulations for chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| Parameter | Value |
| Chemical State | Solid |
| Recommended PPE | Safety glasses, gloves, lab coat |
| Primary Disposal Route | Licensed professional waste disposal service |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Characterization : Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1] Consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Segregation : Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department. This prevents unintended chemical reactions.
-
Containerization :
-
Place the waste in a clearly labeled, sealed, and non-reactive container.
-
The label should include the full chemical name: "this compound".
-
Ensure the container is suitable for holding chemical waste and is in good condition.
-
-
Engage a Professional Waste Disposal Service : The recommended method for disposal is to use a licensed professional waste disposal service. These services are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.
-
Alternative Disposal Method (with caution) : In some cases, it may be permissible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This should only be performed by trained personnel in a facility approved for such procedures and in strict accordance with all regulations.
-
Disposal of Empty Containers : Empty containers that previously held this compound should be disposed of through an approved waste disposal plant.[3] Do not reuse empty containers for other purposes without proper decontamination.
-
Environmental Protection : Under no circumstances should this chemical be released into the environment.[1] Prevent it from entering groundwater, water courses, or sewage systems.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
